Product packaging for Isopropyl alcohol(Cat. No.:CAS No. 8003-15-4)

Isopropyl alcohol

Cat. No.: B3434983
CAS No.: 8003-15-4
M. Wt: 60.10 g/mol
InChI Key: KFZMGEQAYNKOFK-UHFFFAOYSA-N
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Description

Historical Trajectory of Isopropyl Alcohol Research and Industrial Development

The story of this compound begins in the mid-19th century. In 1853, the chemist Alexander William Williamson was the first to synthesize it by heating a mixture of propene and sulfuric acid. innovationnewsnetwork.com Another mention of this compound appeared in the chemical literature in 1866 by Eduard Linnemann. scribd.com However, it remained largely a laboratory curiosity until the early 20th century.

The impetus for its industrial development came from the burgeoning petroleum industry. In 1920, chemists at the Standard Oil Company of New Jersey (later Exxon Mobil) developed the first commercial process for producing this compound from petroleum by-products. google.comresearchgate.net This marked a significant milestone, making this compound the first commercial synthetic alcohol. google.comrsc.org The initial large-scale production was primarily driven by the need for acetone (B3395972), which was essential for the manufacture of cordite, a smokeless explosive. innovationnewsnetwork.com

The early industrial production of this compound relied on the indirect hydration of propylene (B89431), also known as the strong-acid process. acs.org This method involves reacting propylene with sulfuric acid to form sulfate (B86663) esters, which are then hydrolyzed to yield this compound. rsc.orgacs.org This process was the sole method for industrial production until 1951, when the direct hydration of propylene was introduced. rsc.orgacs.org The direct hydration method, which reacts propylene and water at high pressure with a catalyst, is less corrosive than the indirect method. google.comrsc.org Another method, the catalytic hydrogenation of acetone, has also been developed for its production. rsc.orgmdpi.com

Early applications of this compound, beyond its role as a chemical intermediate, included its use as a solvent and, briefly, as an anesthetic for small mammals by scientists and veterinarians. innovationnewsnetwork.com However, its use as an anesthetic was quickly discontinued (B1498344) due to complications. innovationnewsnetwork.com

Table 1: Key Milestones in the History of this compound

Year Milestone Significance
1853 First synthesized by Alexander William Williamson. innovationnewsnetwork.com Demonstrated the chemical possibility of its creation.
1920 First commercial production by Standard Oil. google.comresearchgate.netrsc.org Marked the beginning of its industrial significance and its status as the first synthetic alcohol. google.comrsc.org
1951 Introduction of the direct hydration of propylene process. rsc.orgacs.org Provided a less corrosive and more efficient production method. rsc.org

Significance of this compound as a Platform Chemical and Solvent in Modern Industry

This compound's utility in modern industry is vast and multifaceted, primarily revolving around its properties as a solvent and its role as a platform chemical for the synthesis of other valuable compounds. labmanager.com

As a solvent, this compound is prized for its ability to dissolve a wide range of non-polar compounds and its miscibility with water. innovationnewsnetwork.comresearchgate.net Its relatively low toxicity and rapid evaporation rate make it an ideal choice in numerous applications. innovationnewsnetwork.comlabmanager.com In the pharmaceutical industry , it is extensively used as a cleaning and disinfecting agent for equipment and surfaces, and in the manufacturing of some medications. scribd.comekb.eg A 70% solution in water is a common and effective disinfectant. ekb.eg It is also used as a solvent in the production of certain drugs and for the extraction and purification of natural products. vedantu.com

The cosmetics and personal care industry utilizes this compound in products such as hand sanitizers, aftershave lotions, and hair care formulations. scribd.commdpi.com It functions as a solvent, an astringent to cleanse the skin, and helps other ingredients to penetrate the skin. mdpi.comfigshare.com

In the electronics industry , high-purity this compound is essential for cleaning delicate electronic components, such as circuit boards, connectors, and optical fibers, as it evaporates quickly without leaving a residue. labmanager.commdpi.combrainly.com The paints and coatings industry employs it as a solvent for resins, inks, and as a thinner to improve the application and drying time of varnishes and paints. scribd.comacs.org

As a platform chemical , this compound serves as a starting material for a variety of chemical syntheses. acs.org It can be oxidized to produce acetone, although the cumene (B47948) process is now more significant for acetone production. innovationnewsnetwork.com It is also a precursor for the synthesis of other chemicals, including:

Isopropyl acetate (B1210297) : another useful solvent. innovationnewsnetwork.com

Isopropylamines : used in the production of herbicides.

Glycerol (B35011) . google.com

Methyl isobutyl ketone (MIBK) . acs.org

Table 2: Industrial Applications of this compound

Industry Primary Function Specific Examples of Use
Pharmaceuticals Solvent, Disinfectant, Chemical Intermediate Equipment sterilization, hand sanitizers, tablet manufacturing, extraction solvent. scribd.comekb.egvedantu.com
Cosmetics Solvent, Astringent, Penetration Enhancer Lotions, hair sprays, skin toners. scribd.commdpi.comfigshare.com
Electronics Cleaning Agent Cleaning circuit boards, LCDs, optical fibers. labmanager.commdpi.combrainly.com
Paints & Coatings Solvent, Thinner Production of lacquers, inks, and varnishes. scribd.comacs.org
Chemical Manufacturing Chemical Intermediate Production of acetone, isopropyl acetate, glycerol, MIBK. innovationnewsnetwork.comgoogle.comacs.org

Current Research Frontiers and Unaddressed Questions Pertaining to this compound Chemistry

While a mature chemical in many respects, this compound continues to be a subject of significant research, with scientists exploring novel applications and seeking to address fundamental questions about its chemistry.

A major frontier of current research is the use of this compound as a Liquid Organic Hydrogen Carrier (LOHC) . innovationnewsnetwork.comrsc.org In this concept, hydrogen is stored in a stable liquid form through the hydrogenation of acetone to this compound. The hydrogen can then be released on demand through the dehydrogenation of this compound, which regenerates the acetone for reuse. innovationnewsnetwork.comrsc.org This offers a potentially safer and more practical way to store and transport hydrogen for use in fuel cells and other clean energy applications. innovationnewsnetwork.comresearchgate.net Research is focused on developing efficient and robust catalysts for both the hydrogenation and dehydrogenation reactions. rsc.orgmdpi.com A recent breakthrough from Stanford University researchers involves a catalyst system using iridium and cobaltocene (B1669278) to produce isopropanol (B130326) from protons, electrons, and acetone without generating hydrogen gas, a more efficient process for energy storage. innovationnewsnetwork.com However, challenges remain, such as catalyst poisoning by acetone during the electrooxidation of isopropanol in fuel cells. mdpi.comacs.org

The production of this compound itself is also an area of active research, with a focus on developing more sustainable and efficient processes. Catalytic distillation , which combines the chemical reaction and separation into a single unit, is being explored for the hydration of propylene to isopropanol. scribd.comresearchgate.net This approach has the potential to reduce equipment costs and improve selectivity. scribd.com Another promising avenue is the biocatalytic production of this compound. Researchers are engineering microorganisms, such as Escherichia coli, to produce isopropanol from renewable feedstocks like glucose. google.com This could provide a more environmentally friendly alternative to traditional petrochemical-based production methods. The use of enzymes, such as immobilized lipases, for the synthesis of isopropyl esters is also being optimized. ekb.egtandfonline.com

Unaddressed questions in this compound chemistry that are driving research include:

Optimizing LOHC Systems: How can the efficiency and long-term stability of catalysts for the reversible hydrogenation/dehydrogenation of the acetone/isopropanol system be improved to make it a viable, large-scale energy storage solution? rsc.orgmdpi.com

Understanding Reaction Mechanisms: A deeper understanding of the reaction mechanisms at a molecular level, such as the deactivation of electrocatalysts in direct isopropanol fuel cells, is needed to design more robust and efficient energy conversion devices. acs.org

Improving Biocatalytic Routes: What are the metabolic and process engineering challenges that need to be overcome to make the biocatalytic production of this compound from renewable resources economically competitive with established chemical processes? google.com

Table 3: Current Research Areas for this compound

Research Area Focus Key Challenges/Unanswered Questions
Liquid Organic Hydrogen Carrier (LOHC) Storing and transporting hydrogen in the form of isopropanol for clean energy applications. innovationnewsnetwork.comrsc.org Catalyst efficiency and stability, prevention of catalyst poisoning. rsc.orgmdpi.comacs.org
Novel Synthesis Processes Developing more sustainable and efficient production methods, such as catalytic distillation and biocatalysis. scribd.comgoogle.comresearchgate.net Economic viability, optimizing reaction conditions, and catalyst/biocatalyst performance. google.comfigshare.com
Biocatalysis Using enzymes and microorganisms for the production of isopropanol and its esters from renewable sources. google.comekb.egtandfonline.com Improving enzyme reusability and stability, increasing reaction yields. tandfonline.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O<br>C3H8O<br>CH3CHOHCH3<br>(CH3)2CHOH B3434983 Isopropyl alcohol CAS No. 8003-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-ol
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InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3
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InChI Key

KFZMGEQAYNKOFK-UHFFFAOYSA-N
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Canonical SMILES

CC(C)O
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Molecular Formula

C3H8O, Array, (CH3)2CHOH
Record name ISOPROPANOL
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DSSTOX Substance ID

DTXSID7020762
Record name Isopropanol
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Molecular Weight

60.10 g/mol
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Physical Description

Volatile, colorless liquid with a sharp musty odor like rubbing alcohol. Flash point of 53 °F. Vapors are heavier than air and mildly irritating to the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, soaps, window cleaners. Sold in 70% aqueous solution as rubbing alcohol., Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with the odor of rubbing alcohol; [NIOSH], Liquid, COLOURLESS LIQUID., clear, colourless, flammable liquid with a characteristic odour, Colorless liquid with the odor of rubbing alcohol.
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Record name ISOPROPYL ALCOHOL (2-PROPANOL)
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Boiling Point

180.5 °F at 760 mmHg (NTP, 1992), 82.3 °C at 760 mm Hg, 83 °C, 181 °F
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Flash Point

53 °F (NTP, 1992), 12 °C, 12 °C, 53 °F (Closed cup), 75 °F (open cup) /91% isopropanol/, 11.7 °C c.c., 53 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with alcohol, ether, chloroform; insoluble in salt solution, Very soluble in benzene, Miscible with most organic solvents, > 10% in alcohol, ether, and acetone, In water, infinitely soluble at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, ether and organic solvents, Miscible
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.78509 at 25 °C, Freezing point -89.5 °C; forms azeotrope with water (bp 80.37 °C, 760 mm Hg, density 0.83361 at 0 °C/4 °C) /Isopropanol 87.7% (wt/wt)/, % in saturated air: 5.8 (25 °C); density of saturated air: 1.06 (Air = 1); 1 mg/L = 408 ppm and 1 ppm = 2.45 mg/cu m at 25 °C, 760 mm Hg, Coefficient of expansion: 0.00107 per °C; density correction: 0.00082 per °C, Liquid heat capacity: 0.605 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.937 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.00717 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.352 BTU/lb-F at 75 °F, Relative density (water = 1): 0.79, 0.785 (20°), 0.79
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Vapor Density

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.07
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Vapor Pressure

33 mmHg at 68 °F ; 40 mmHg at 74.8 °F (NTP, 1992), 45.4 [mmHg], 45.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.4, 33 mmHg
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Impurities

Anhydrous: acidity (0.002 wt%); alkalinity (0.0001 meq/l); water (0.1 wt% max).
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Color/Form

Colorless liquid

CAS No.

67-63-0
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Melting Point

-127.3 °F (NTP, 1992), -87.9 °C, -90 °C, -127 °F
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Sophisticated Synthesis Methodologies and Catalytic Systems for Isopropyl Alcohol Production

Industrial-Scale Production Routes of Isopropyl Alcohol

The production of this compound is dominated by the hydration of propylene (B89431), a readily available petrochemical feedstock. nih.gov Two main process categories exist: direct hydration, where propylene reacts directly with water, and indirect hydration, which involves the use of sulfuric acid as an intermediary. nih.govwikipedia.org While the indirect method was the first to be commercialized, the direct hydration process has gained prominence, particularly in Europe, due to its less corrosive nature. nih.govwikipedia.org

Direct Hydration of Propylene for this compound Synthesisnih.govresearchgate.netdrpress.orgfossee.in

Direct hydration involves the reaction of high-purity propylene with water in the presence of an acidic catalyst. wikipedia.org This method is favored for its simpler process and reduced environmental concerns compared to the indirect route. puracy.comresearchgate.net

The direct hydration of propylene is a reversible, exothermic reaction that is favored by high pressure and low temperature. lookchem.com The mechanism involves the protonation of the propylene double bond by the acid catalyst to form a carbocation, which is then attacked by a water molecule. Subsequent deprotonation yields this compound.

A variety of acidic catalysts are employed, including supported mineral acids, heteropoly acids, and acidic ion-exchange resins. lookchem.comgoogle.com Tungsten-based catalysts, such as tungsten oxide on silica (B1680970), have been historically significant. lookchem.comualberta.ca More recently, cation-exchange resins have been found to be highly effective at lower temperatures, allowing for simultaneous reaction and separation in a process known as catalytic distillation. ualberta.caresearchgate.net The use of these solid catalysts simplifies the process by avoiding the separation and corrosion issues associated with liquid acid catalysts. ntnu.no

Reactors for direct hydration are designed to handle high pressures and facilitate intimate contact between the reactants and the catalyst. Fixed-bed reactors are commonly used, where the catalyst is packed in tubes. drpress.orggoogle.com In a typical gas-phase process, a mixture of propylene and water vapor is passed through the reactor at elevated temperatures and pressures. lookchem.com For liquid-phase or trickle-bed processes, the reactor must accommodate both liquid and gas phases. fossee.ingoogle.com

Process conditions vary depending on the specific catalyst and process configuration. For instance, the ICI process using a WO₃/SiO₂ catalyst operates at temperatures around 270°C and pressures of 250 bar. lookchem.com In contrast, processes using acidic ion-exchange resins can operate at lower temperatures, in the range of 100-150°C, and pressures between 60 and 200 atm. google.com The Tokuyama process, which utilizes a liquid-phase reaction with a polytungsten catalyst, operates at temperatures of 230-270°C and pressures of 200-300 atm. researchgate.net

Interactive Data Table: Process Conditions for Direct Hydration of Propylene

Process/CatalystTemperature Range (°C)Pressure Range (atm)Catalyst Type
ICI Process~270~247WO₃/SiO₂
Hüls Process170-19025-45Supported Heteropoly Acids
Acidic Ion-Exchange Resin100-15060-200Solid Acid Catalyst
Tokuyama Process230-270200-300Zirconium Tungstate
Zeolite Beta Catalyst100-250>39.5Zeolite
High-Pressure Catalytic Hydration Mechanisms

Indirect Hydration of Propylene via Sulfuric Acid Processesnih.govwikipedia.orgresearchgate.netfossee.in

The indirect hydration process, also known as the sulfuric acid process, was the first method used for the commercial production of this compound. nih.gov This process can utilize a lower-purity propylene feed compared to the direct hydration method. nih.gov The fundamental chemistry involves the reaction of propylene with sulfuric acid to form isopropyl sulfates, which are then hydrolyzed to produce this compound and regenerate the sulfuric acid. nih.govwikipedia.org

The original indirect hydration method is the strong acid process. nih.gov This two-step process begins with the absorption of propylene in concentrated sulfuric acid (greater than 80% by weight) at a low temperature (e.g., 20–30 °C) and high pressure to form mono- and diisopropyl sulfates. nih.govlookchem.com In a separate reactor, these sulfate (B86663) esters are then hydrolyzed with water to yield this compound and dilute sulfuric acid. nih.gov A significant drawback of this process is the need to reconcentrate the diluted sulfuric acid, which is a costly and energy-intensive operation. researchgate.net Furthermore, the strong acid process has been associated with the formation of carcinogenic by-products, leading to its decline in use. inchem.orgepa.gov

Due to the issues with the strong acid process, modern production has largely shifted to the weak acid process or direct hydration methods. epa.govepa.gov

The weak acid process represents an improvement over the strong acid method and is conducted in a single step. nih.gov In this process, a lower concentration of sulfuric acid (60–80% by weight) is used at a higher temperature (60–65 °C) and pressure (around 25 bar). nih.govlookchem.com Propylene is absorbed and the resulting isopropyl sulfates are hydrolyzed in the same reactor. epa.gov While this process mitigates some of the corrosion and energy issues of the strong acid process, it still requires the handling of sulfuric acid. nih.gov The weak acid process is designed as a fully enclosed system, where diisopropyl sulfate is a non-isolated intermediate, which has addressed some of the health concerns associated with the strong acid process. epa.govepa.gov The crude this compound produced is then purified through a series of distillation steps. google.com

Interactive Data Table: Comparison of Indirect Hydration Processes

FeatureStrong Acid ProcessWeak Acid Process
Number of Steps Two-step (absorption and hydrolysis are separate) nih.govSingle-step nih.gov
Sulfuric Acid Concentration > 80% wt nih.gov60-80% wt nih.gov
Temperature 20-30 °C nih.gov60-65 °C nih.gov
Pressure 10-12 bar lookchem.com~25 bar lookchem.com
Key Intermediate Isolated diisopropyl sulfate epa.govNon-isolated diisopropyl sulfate epa.gov
Modern Usage Largely obsolete epa.govStill in use epa.govepa.gov
Weak Acid Process Chemistry and Industrial Implementation

Hydrogenation of Acetone (B3395972) for this compound Production

The synthesis of this compound via the hydrogenation of acetone presents an economically attractive and greener alternative to the hydration of propylene. mdpi.comacs.org This method is particularly relevant given the potential for a surplus of acetone from industrial processes like the cumene (B47948) process for phenol (B47542) production. scribd.com

The catalytic hydrogenation of acetone to this compound is an exothermic reversible reaction. scribd.comgoogle.com The general mechanism on a heterogeneous catalyst surface involves several steps. acs.org First, hydrogen and acetone molecules are adsorbed onto the catalyst surface. acs.org A key step in the activation of the carbonyl group (C=O) in acetone involves electropositive species on the catalyst surface, such as H+ or metal ions, which coordinate to the oxygen atom and polarize the carbonyl group. mdpi.com This facilitates the subsequent attack by a hydrogen species. mdpi.com A hydrogen atom is then transferred to the carbonyl carbon, forming a C-OH bond. acs.org Finally, the resulting this compound molecule desorbs from the catalyst surface. acs.org

The thermodynamics of the reaction favor the formation of this compound at lower temperatures due to the exothermic nature of the hydrogenation. mdpi.comresearchgate.net The heat of the exothermic hydrogenation of acetone is approximately 55 kJ/mol of isopropanol (B130326) formed. researchgate.net However, at higher temperatures, thermodynamic limitations can lead to a decrease in acetone conversion. mdpi.com The reaction is also influenced by the partial pressures of hydrogen and acetone. At very high hydrogen partial pressures, the catalyst surface can become excessively covered with hydrogen, which can decrease the reaction rate by hindering acetone adsorption. mdpi.com The apparent activation energy for acetone hydrogenation has been reported to be in the range of 17.2 kJ/mol to 30 ± 3 kJ/mol, depending on the catalyst and reaction conditions. mdpi.compnas.org

The industrial-scale production of high-purity isopropanol from acetone often employs multi-stage reactor systems to manage the exothermic nature of the reaction and optimize conversion. google.com Common reactor types include fixed-bed reactors, trickle-bed reactors, and slurry reactors. mdpi.comgoogle.com

For large-scale production (>100,000 metric tons per annum), a multi-stage process with a combination of a circulation reactor and a tube reactor (or shaft oven) can be utilized. google.com The circulation reactor in the first stage helps to control the temperature rise from the exothermic reaction. google.com The liquid-phase hydrogenation is typically conducted at temperatures between 60 to 140°C and pressures of 20 to 50 bar. google.com

Trickle-bed reactors are also widely used, where hydrogen gas and liquid acetone flow concurrently downwards over a fixed catalyst bed. google.com Maintaining the catalyst bed in a trickle flow state is crucial for stable and efficient operation. google.com Reactor optimization involves careful consideration of parameters such as temperature, pressure, the molar ratio of hydrogen to acetone, and liquid hourly space velocity (LHSV). nih.govdrpress.org For example, one design for an 80,000 tons/year plant uses a 4-stage tubular fixed-bed reactor operating at 180°C and 0.8 MPa with a hydrogen to acetone molar ratio of 1.5:1. drpress.org

The design of the reactor internals is also important for achieving good liquid distribution and a high gas-liquid mass transfer area. google.com This can be achieved using structured packings like Raschig rings or Sulzer mixers. google.com The choice of catalyst and its form (e.g., powder, pellets, or structured catalysts) also significantly impacts reactor design and performance. acs.org For instance, a structured catalyst with Ni-Al2O3 grown on a Ni-foam has been shown to offer high activity and enhanced heat and mass transfer. acs.org

Electrochemical hydrogenation (ECH) of acetone is an emerging and promising alternative for isopropanol production, offering the potential for milder operating conditions, reduced energy consumption, and less chemical waste compared to conventional thermocatalytic methods. mdpi.comresearchgate.netodu.edu This approach typically utilizes an electrochemical reactor, such as one based on Polymer Electrolyte Membrane Fuel Cell (PEMFC) hardware. mdpi.comresearchgate.net

In a typical PEMFC-based reactor, hydrogen gas is supplied to the anode to produce protons. mdpi.com These protons migrate through the polymer electrolyte membrane to the cathode, where they react with acetone to form this compound. mdpi.com The process can be carried out at mild conditions, for instance, at 65°C and atmospheric pressure. mdpi.comresearchgate.net

The main product is isopropanol, often with high selectivity (>90%), while a minor by-product can be diisopropyl ether. mdpi.comresearchgate.net The efficiency of the ECH process is evaluated based on parameters like current efficiency and selectivity. mdpi.com Research has shown that factors such as relative humidity, temperature, and current density can influence the yield of isopropanol. mdpi.comresearchgate.net For example, increasing the relative humidity has been found to enhance the yield. researchgate.net

Reactor Design and Optimization for Acetone Hydrogenation

Advanced Catalytic Systems for this compound Synthesis

Heterogeneous Catalysis Development and Characterization

The development of highly active and selective heterogeneous catalysts is central to advancing the synthesis of this compound, particularly through the hydrogenation of acetone. mdpi.com Research focuses on various metals, supports, and preparation methods to optimize catalyst performance.

Commonly studied active metals include nickel, copper, ruthenium, palladium, and platinum. mdpi.comacs.orggoogle.comrsc.org The choice of metal significantly influences activity and selectivity. For instance, ruthenium-based catalysts have shown high yields, while copper-based catalysts are also effective. mdpi.comrsc.org Bimetallic catalysts, such as AgPt and Au-Ni, have been developed to enhance catalytic performance by modifying the electronic properties and surface reactivity of the primary metal. nih.govresearchgate.net

The catalyst support plays a crucial role by providing a high surface area for metal dispersion and can also participate in the reaction through metal-support interactions. mdpi.com Supports like activated charcoal, silica (SiO2), alumina (B75360) (Al2O3), and zinc oxide (ZnO) are frequently used. mdpi.com For example, ZnO has been shown to promote the adsorption of acetone, thereby enhancing the catalytic activity of Ru catalysts. mdpi.com Defect-rich supports, such as UiO-66 metal-organic frameworks, have also been explored to create multifunctional catalysts. nih.gov

Catalyst characterization is essential to understand the relationship between the catalyst's physical and chemical properties and its performance. Techniques such as X-ray powder diffraction (XRPD) are used to determine the crystalline structure. mdpi.com Transmission electron microscopy (TEM) provides information on nanoparticle size and dispersion. mdpi.com Temperature-programmed reduction (H2-TPR) helps to understand the reducibility of the metal oxides and the interaction between the metal and the support. mdpi.com Nitrogen physisorption is used to measure the surface area and pore size distribution of the catalyst. mdpi.com

The performance of these catalysts is evaluated in terms of acetone conversion and selectivity towards this compound under various reaction conditions, including temperature, pressure, and hydrogen-to-acetone molar ratio. mdpi.com

Table 1: Performance of Various Heterogeneous Catalysts in Acetone Hydrogenation

CatalystSupportTemperature (°C)PressureAcetone Conversion (%)IPA Selectivity (%)Reference
3n-Ru/AC/2n-ZnOActivated Charcoal/Zinc Oxide100Ambient96.098.7 mdpi.com
11% CuSiO2130-1702.5 MPa10-9197.5-100 mdpi.com
Nickel-containing (10 wt%)α-Al2O370-12625-35 bar-- google.com
PdDefective UiO-661202.0 MPa53.22- nih.gov
Ni-Al2O3 ensembleNi-foam80Atmospheric90.8~100 acs.org
AgPt nanoferns-Room Temp-95.5High nih.govacs.org
Cu-Al mixed oxide (Cu:Al=0.5)-175--98 scribd.com
Metal-Based Catalysts (e.g., Raney nickel, copper-chromium oxide)

Homogeneous Catalysis Innovations in this compound Production

While heterogeneous catalysis is prevalent, homogeneous catalysis, where the catalyst is in the same phase as the reactants, remains a key part of IPA production, particularly in the indirect hydration of propene. This process involves the reaction of propene with sulfuric acid to form sulfate esters, which are then hydrolyzed to produce this compound. wikipedia.orgukessays.com This method can utilize lower-purity propene. wikipedia.org Innovations in homogeneous catalysis are being explored to improve efficiency and reduce the corrosive nature of traditional catalysts like sulfuric acid. One area of development is the use of ionic liquids (ILs) as catalysts. For example, pyridinium-based ionic liquids have been investigated for the separation of IPA from aqueous mixtures. researchgate.net In another innovative approach, homogeneous catalysts such as BF3, (CF3SO2)2O, and PdCH3CN)2(PPh3)22 have shown activity for "Ritter-type reactions," which are related to the synthesis of amides from nitriles and alcohols. oup.com

Computational Design and Screening of Novel Catalysts for this compound

Computational methods are increasingly becoming a vital tool for the rational design and screening of new catalysts, moving beyond traditional trial-and-error discovery. nih.gov These methods, including density functional theory (DFT) calculations, allow for the modeling of reaction mechanisms at a molecular level, providing insights that can guide the synthesis of more efficient and selective catalysts. nih.govnih.gov For instance, computational analysis has been successfully used to predict effective catalysts for reactions like the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) and to design new multicomponent cycloaddition reactions. nih.gov In the context of MOFs, computational modeling plays a significant role in understanding the structure of the support and its influence on reactivity. nih.gov This approach can be used to perform in-silico screening of potential catalysts before they are synthesized, correlating their predicted activities with chemical descriptors. nih.gov While specific examples of designing novel catalysts purely for this compound synthesis through computational methods are emerging, the principles have been applied to design catalysts for related processes, such as the hydrogenation of CO2 to higher alcohols, which can include isopropanol. rsc.org

Process Intensification and Reaction Engineering in this compound Manufacturing

Process intensification and reaction engineering are critical for optimizing the production of this compound. These fields focus on developing more efficient reactors and processes that can lead to higher yields, lower costs, and improved safety and sustainability.

Kinetic Modeling and Reactor Performance Analysis for this compound Synthesis

Kinetic modeling is essential for understanding the reaction rates and mechanisms in this compound synthesis, which in turn is crucial for reactor design and optimization. Several kinetic models have been developed and applied to reactions involving this compound. For the esterification of acetic acid with this compound, kinetic studies have been performed in intensified fixed-bed reactors. acs.org The data from these studies were analyzed using various models, including the pseudohomogeneous (PH) model, the Eley-Rideal (ER) model, and the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. acs.org The LHHW model was found to accurately describe the esterification kinetics in the fixed-bed reactor. acs.org Similarly, the kinetics of the transesterification of isopropyl acetate (B1210297) with methanol (B129727) to produce this compound has been studied, with the LHHW mechanism also providing a good fit for the experimental data, suggesting that the surface reaction is the rate-limiting step. researchgate.netacs.org A kinetic model for the oxidation of isopropanol in supercritical water has also been developed, which is important for waste treatment processes. sci-hub.se These kinetic models are invaluable for simulating reactor performance, such as in catalytic distillation columns, and for developing process flow sheets that enhance production efficiency. researchgate.net

Table 3: Kinetic Models Applied to Reactions Involving this compound

Reaction Catalyst Reactor Type Best Fit Kinetic Model
Esterification of Acetic Acid with this compound Ion Exchange Resin (Amberlyst 36 Wet) Intensified Fixed Bed Reactor Langmuir-Hinshelwood-Hougen-Watson (LHHW)
Transesterification of Isopropyl Acetate with Methanol Ion Exchange Resin (Lewatit MonoPlus S100 H+) Pressurized Batch Reactor Langmuir-Hinshelwood-Hougen-Watson (LHHW)
Hydrochlorination of Isopropanol Zinc Chloride on Alumina/Carbon Foam Packed-Bed Reactor Not specified, but activation energy calculated
Oxidation of Isopropanol None (Supercritical Water) Tubular Mixer/Vessel Reactor First-order reaction for both fuel and oxidant

An in-depth examination of the advanced chemical engineering principles governing the production of this compound reveals a landscape of sophisticated methodologies and technologies. This article focuses exclusively on specific aspects of its synthesis, reactor dynamics, and process intensification through membrane technology.

2

The manufacturing of this compound (IPA) has evolved from traditional methods to more sophisticated processes driven by advancements in catalysis and reactor engineering. Key industrial methods include the indirect hydration of propylene, direct hydration of propylene, and the catalytic hydrogenation of acetone. nih.gov

The direct hydration of propylene with water is a widely used method that avoids the corrosive effects of the older, sulfuric-acid-mediated indirect process. nih.gov This direct route requires high-purity propylene and employs various catalysts, including solid phosphoric acid, synthetic zeolites, and tungsten-based hetero-poly-acids. nih.govresearchgate.net Synthetic zeolites, in particular, offer advantages such as higher propylene conversion and lower energy consumption. researchgate.net

A significant area of research is the catalytic hydrogenation of acetone. nih.gov Modern approaches utilize highly selective and efficient catalytic systems. One such advanced method is a single-step, gas-phase process conducted in a fixed-bed reactor under ambient pressure. mdpi.com This process uses composite catalysts of ruthenium nanoparticles supported on activated charcoal and nano-zinc oxide (n-Ru/AC/n-ZnO). mdpi.com Research has demonstrated that these catalysts can achieve an acetone conversion of 96.0% with a remarkable selectivity towards this compound of 98.7% at 100 °C. mdpi.com The apparent activation energy for this reaction was found to be a low 17.2 kJ/mol, indicating a highly efficient catalytic pathway. mdpi.com In this system, the nano-zinc oxide not only acts as a support but may also help maintain ruthenium in its active metallic form, enhancing the IPA yield. mdpi.com Other catalysts, such as Raney nickel, are also employed, often within a trickle bed reactor to optimize the gas-liquid-solid interaction. google.com

Process intensification through reactive distillation (also known as catalytic distillation) represents another sophisticated synthesis route. This technology combines chemical reaction and product separation into a single unit, improving efficiency and reducing capital costs. researchgate.netacs.org For instance, high-purity IPA (99.9 mol%) can be produced from propylene hydration in a catalytic distillation column operating with dual catalyst beds at a pressure of 2 MPa. researchgate.net Another application of reactive distillation is in the transesterification of isopropyl acetate with methanol to produce IPA, using sodium methoxide (B1231860) as a homogeneous catalyst. acs.org The efficiency of this process is highly dependent on catalyst loading, as shown in the table below.

Table 1: Effect of Catalyst Loading on Isopropyl Acetate (IPAc) Conversion Reaction Conditions: Temperature = 313.15 K, Methanol/IPAc Molar Ratio = 1.0. Data sourced from acs.org.

Catalyst Loading (wt %)IPAc Conversion (%)
0.06>55
0.1~65
0.2~70
0.3<75
0.4<75

This table is interactive. You can sort or filter the data as needed.

3 Heat and Mass Transfer Phenomena in this compound Reactors

The design and operation of reactors for this compound production are critically dependent on a thorough understanding of heat and mass transfer phenomena. This is particularly true for the hydrogenation of acetone, which is a significant exothermic reaction. researchgate.net Inefficient heat removal can lead to the formation of "hot spots" within the reactor, which can decrease catalyst selectivity, accelerate catalyst deactivation, and potentially cause safety hazards.

To analyze these complex interactions, engineers utilize advanced modeling tools. For example, intra-particle mass and heat transfer in exothermic fixed-bed reactors have been studied using computational fluid dynamics (CFD) software like Fluent. researchgate.net These models can simulate the three-dimensional flow, concentration gradients, and temperature profiles within the reactor, accounting for the actual packing structure of the catalyst. researchgate.net

The dominant physical processes are often characterized by dimensionless numbers. Studies involving this compound vapor in initiated Chemical Vapor Deposition (iCVD) reactors have identified the Peclet number as the primary determinant of mixing and the Knudsen number (Kn) as the key factor for heat transfer. arxiv.org These principles are transferable to production reactors, where they help in scaling up designs from laboratory to industrial scale.

Detailed process design calculations provide specific data on the thermal dynamics of the system. For a proposed 80,000 tons/year IPA plant using acetone hydrogenation in a four-section tubular fixed-bed reactor, the required heat transfer load was calculated to be 711.65 kW per section. drpress.org An energy balance across the reactor is essential for proper design of the cooling system.

Table 2: Example Energy Balance Across an this compound Reactor Data adapted from a design analysis for an IPA production plant. researchgate.net

ParameterValue (kJ/hr)
Heat In (Reactants)1,073,611.8
Heat of Reaction5,427,930.0
Heat Out (Products)6,501,541.8

This table is interactive. You can sort or filter the data as needed.

This balance demonstrates that the heat generated by the exothermic reaction is substantial and must be effectively managed by the heat transfer system to maintain optimal reaction conditions, such as a target temperature of 180 °C. drpress.orgresearchgate.net

4 Membrane Reactor Technologies for Enhanced this compound Production

Membrane reactors are an emerging technology that integrates a chemical reaction with a membrane-based separation process in a single apparatus. iitr.ac.inlsbu.ac.uk A key application in processes relevant to IPA is in equilibrium-limited reactions, such as esterification or dehydrogenation. ijche.comresearchgate.net By selectively removing one of the products through the membrane, the reaction equilibrium is shifted towards the product side, resulting in higher conversions than achievable in conventional reactors. iitr.ac.inlsbu.ac.uk

Vapor permeation (VP) is one such membrane process used to enhance reactions involving IPA. In the synthesis of isopropyl propionate (B1217596) via the esterification of isopropanol and propionic acid, a commercial polymeric membrane (PERVAP® 2201) can be used to selectively remove water from the reaction atmosphere. ijche.com This continuous removal of the water by-product drives the reaction forward, with studies showing that almost complete conversion of the limiting reactant can be achieved in just 140 minutes. ijche.com The performance of the membrane reactor is influenced by the initial molar ratio of the reactants.

Table 3: Effect of Reactant Molar Ratio on Esterification in a Vapor Permeation Membrane Reactor Data shows the influence of the Isopropanol (Alcohol) to Propionic Acid (Acid) molar ratio on final acid conversion. Data sourced from ijche.com.

Alcohol/Acid Molar RatioFinal Acid Conversion (%)
1:1~85
1.5:1~95
3:1>98

This table is interactive. You can sort or filter the data as needed.

Beyond esterification, membrane technologies are being explored for other applications involving this compound. For air purification, the photoelectrocatalytic decomposition of gaseous IPA can be enhanced in a polymer electrolyte cell. aaqr.org These reactors use a solid electrolyte membrane, such as Nafion, to transport protons, creating an electrical field that boosts the photocatalytic reaction. aaqr.org This system is less sensitive to humidity than standard photocatalytic processes, making it a more robust solution for air treatment. aaqr.org Other research has focused on the dehydrogenation of IPA to acetone in modified porous membrane reactors, further highlighting the versatility of this technology. researchgate.net

Chemical Reactivity, Derivatization, and Advanced Applications of Isopropyl Alcohol

Mechanistic Investigations of Isopropyl Alcohol Transformations

The oxidation of this compound (IPA) to acetone (B3395972) is a fundamental chemical transformation with significant industrial applications. wikipedia.orguni.edu.pe This process can be achieved through various methods, including catalytic oxidation and the use of chemical oxidants.

Catalytic oxidation is a prominent method for converting IPA to acetone. scielo.br This process often utilizes metal-based catalysts and can occur at temperatures 300-500°C lower than thermal oxidation. scielo.br Platinum-based catalysts, for instance, have been investigated for the flameless catalytic oxidation of IPA, a technique employed in fragrance lamps to purify indoor air. scielo.brscielo.brresearchgate.net In such applications, an alcohol-fragrance mixture, primarily composed of IPA, is catalytically combusted. scielo.brresearchgate.net The efficiency of these catalysts can be influenced by the support material, with studies showing that platinum dispersion is better on alumina (B75360) than on silica (B1680970), leading to enhanced catalytic performance. scielo.brresearchgate.net The addition of substances like methyl cellulose (B213188) can further improve the dispersion of platinum on the support, boosting the conversion of IPA. scielo.br

Various catalysts have been explored for the oxidation of IPA. Modified metal-zeolite catalysts have been used in the presence of molecular oxygen for the partial oxidation of IPA to acetone. scribd.com While high selectivity for acetone (up to 97.0%) can be achieved with modified NaY zeolite, the yield may be low. scribd.comresearchgate.net Other studies have focused on manganese oxide modified ZSM-5 zeolite membrane catalysts, which have shown high catalytic activity and stability for isopropanol (B130326) oxidation. rsc.org For example, a 0.5 M Mn/ZSM-5/PSSF-350 °C catalyst achieved 90% conversion of isopropanol at 222 °C. rsc.org The synthesis method of the catalyst, such as the dropwise method for α-MnO2 nanofibers, can significantly impact its surface area and catalytic performance in the complete oxidation of isopropanol. jst-ud.vn

Besides catalytic methods, chemical oxidants are also employed. Acidified potassium dichromate is a classic reagent for oxidizing this compound to acetone. doubtnut.com The reaction mechanism involves the formation of a chromate (B82759) ester intermediate from the protonated alcohol and chromate ion. scribd.com Similarly, potassium permanganate (B83412) in an acidic medium can oxidize IPA to acetone, with the manganese ion being reduced in the process. scribd.com

The table below summarizes the performance of different catalysts in the oxidation of this compound.

CatalystSupportKey FindingsReference
PlatinumMullite (Al₆Si₂O₁₃)Addition of methyl cellulose enhanced Pt dispersion and improved catalytic performance. scielo.brresearchgate.net
Platinumα-aluminaAchieved complete oxidation of IPA at 350°C. scielo.br
PlatinumSilicaLower conversion (80% at 500°C) compared to alumina-supported catalysts. scielo.br
Modified NaY Zeolite-High selectivity to acetone (97.0%) but low yield (6.0%). scribd.comresearchgate.net
Manganese oxide modified ZSM-5Porous stainless-steel fiberHigh catalytic activity with 90% IPA conversion at 222°C. rsc.org
α-MnO₂ nanofibers-High surface area and enhanced performance for complete oxidation to CO₂. jst-ud.vn
Chromium(III) oxide (Cr₂O₃)-Steady-state activity achieved in the presence of oxygen. stackexchange.com

The dehydrogenation of this compound to produce acetone and hydrogen is a significant industrial process. uni.edu.perice.eduolemiss.edu This endothermic reaction is typically carried out in the vapor phase over a catalyst at elevated temperatures, generally between 300°C and 400°C. rice.edu The reaction is reversible, and its equilibrium can be influenced by factors such as temperature and pressure. rice.eduroyalsocietypublishing.org

A variety of catalysts have been developed to facilitate this reaction with high selectivity and activity. google.com Historically, copper has been recognized as a suitable catalyst for the dehydrogenation of alcohols. royalsocietypublishing.org Modern catalysts often consist of mixtures of metal oxides supported on a carrier. For example, a catalyst comprising copper, zinc, and chromium supported on an alpha alumina carrier has demonstrated improved selectivity and activity compared to traditional brass spelter catalysts. google.com Other catalytic systems include zinc oxide and zirconium oxide, as well as zinc molybdate. rice.edu

The mechanism of dehydrogenation on catalyst surfaces has been a subject of investigation. For instance, on zinc molybdate, the desorption of acetone is considered the rate-determining step. In some electrochemical approaches, the dehydrogenation of isopropanol on a PtRu electrode has been studied as part of a liquid organic hydrogen carrier system, where isopropanol is selectively oxidized to acetone, producing protons and electrons that can then be recombined to form hydrogen gas. researcher.life

The table below presents data on different catalytic systems used for the dehydrogenation of this compound.

Catalyst SystemOperating TemperatureKey FeaturesReference
Copper, Zinc, Chromium on alpha alumina200°C - 500°CImproved activity and selectivity over brass spelter catalysts. google.com
Zinc oxide and Zirconium oxide300°C - 400°CUsed in vapor phase dehydrogenation. rice.edu
Copper250°C - 430°CRapid dehydrogenation occurs within this temperature range. royalsocietypublishing.org
PtRu electrode (electrochemical)-Selective oxidation to acetone in a polymer electrolyte membrane setup. researcher.life
Zinc Molybdate (ZnMoO₄)300°C - 350°CDesorption of acetone is the rate-controlling step.

This compound undergoes esterification with carboxylic acids to form esters, a reaction of significant industrial importance for producing solvents and fragrances. slideshare.netwikipedia.org A prime example is the reaction of this compound with acetic acid to produce isopropyl acetate (B1210297). wikipedia.orgchegg.com This reaction is a type of Fischer-Speier esterification, which is a reversible reaction typically catalyzed by an acid. chegg.comtaylorandfrancis.comwikipedia.orgoperachem.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org The nucleophilic oxygen atom of the alcohol then attacks the carbonyl carbon. wikipedia.org A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. wikipedia.org To drive the equilibrium towards the product side, it is common to use an excess of one of the reactants or to remove the water as it is formed, for example, through azeotropic distillation. taylorandfrancis.comoperachem.com

Various catalysts can be employed for this reaction, including sulfuric acid, p-toluenesulfonic acid, and Lewis acids. wikipedia.org Ion exchange resins are also effective catalysts for the esterification of acetic acid with this compound. acs.org The reaction conditions, such as temperature, catalyst loading, and the molar ratio of reactants, significantly influence the conversion rate. acs.org For instance, increasing the molar ratio of acetic acid to this compound can shift the reaction equilibrium and increase the conversion of the alcohol. acs.org

The synthesis of isopropyl acetate can be carried out using different reactor configurations, including membrane reactors and semibatch reactive distillation, which allows for simultaneous reaction and separation of products. slideshare.net

The table below shows the effect of the molar ratio of acetic acid to this compound on the conversion of this compound in a study using an ion exchange resin catalyst.

Molar Ratio (Acetic Acid:this compound)Conversion of this compound (%)
1:165.1
2.5:189.5

Data from a study on the esterification of acetic acid with this compound catalyzed by an ion exchange resin. acs.org

This compound can undergo etherification to form diisopropyl ether (DIPE), a compound with applications as a solvent and potential fuel additive. masterorganicchemistry.comresearchgate.net The formation of symmetrical ethers from secondary alcohols like isopropanol can be more complex than from primary alcohols, as elimination reactions to form alkenes (propylene in this case) can compete with the desired substitution reaction. stackexchange.com

Acid-catalyzed dehydration is a common method for synthesizing ethers from alcohols. masterorganicchemistry.com However, for secondary alcohols at room temperature, this typically leads to the formation of alkenes. stackexchange.com To favor the formation of diisopropyl ether, specific conditions are required, such as the use of certain solid acid catalysts and controlled temperatures. stackexchange.com Acidic solid metallosilicate catalysts, like zeolites (e.g., ZSM-5, HY, and Beta), have been employed to facilitate the selective intermolecular dehydration of this compound to diisopropyl ether. stackexchange.comgoogle.com

The mechanism for DIPE synthesis can vary depending on the reaction conditions and reactants. In a process involving propylene (B89431) and isopropanol over an acidic ion exchange resin, the dominant mechanism is influenced by the ratio of these reactants. researchgate.net At low propylene to isopropanol ratios, multiple isopropanol molecules cluster around an active site, and the solvated proton reacts with propylene to form a carbocation intermediate, which then reacts with an adsorbed isopropanol molecule to form DIPE. researchgate.net

Another pathway for DIPE synthesis involves the initial dehydration of isopropanol to propylene, followed by the reaction of propylene with sulfuric acid to form isopropyl sulfates, which are then hydrolyzed to produce diisopropyl ether. stackexchange.com The etherification can also occur via the reaction of two isopropanol molecules, which is a second-order reaction with respect to the activity of isopropanol. sci-hub.se

The choice of catalyst is crucial for optimizing the yield of diisopropyl ether while minimizing the formation of byproducts. Besides zeolites, other catalysts like montmorillonite (B579905) clay have been patented for this process. masterorganicchemistry.com

CatalystReactantsKey Mechanistic InsightReference
Acidic Ion Exchange ResinPropylene, this compoundMechanism is dependent on the ratio of reactants; involves a carbocation intermediate. researchgate.net
Acidic Solid Metallosilicate (e.g., Zeolites)This compoundPromotes selective intermolecular dehydration to form diisopropyl ether. stackexchange.com
Sulfuric AcidThis compoundCan lead to propylene formation via elimination, but can also be used in a multi-step process to form DIPE. stackexchange.com
Macroporous Sulfonic Acid Ion Exchange ResinPropene, WaterFormation of DIPE is second order with respect to the activity of IPA. sci-hub.se

Esterification Reactions of this compound and Derivatives (e.g., Isopropyl Acetate)

This compound as a Crucial Precursor in Organic Synthesis

This compound serves as a vital precursor in the synthesis of a wide array of fine chemicals and intermediates. solvay.comspectrumchemical.com Its utility stems from its reactivity, which allows it to be transformed into various functional groups and molecular structures.

A primary application of this compound is its conversion to acetone , a key industrial solvent and a building block for other chemicals. wikipedia.orguni.edu.peresearchgate.net The dehydrogenation of IPA is a major route for acetone production. uni.edu.pe Acetone, in turn, is used in the manufacture of products like methyl methacrylate (B99206) and bisphenol A. uni.edu.pe

This compound is also a precursor for the synthesis of isopropyl esters , such as isopropyl acetate, which are valuable solvents in the manufacturing of coatings, inks, and perfumes. slideshare.netwikipedia.org The Fischer esterification of IPA with the corresponding carboxylic acid is the standard method for their production. taylorandfrancis.com

Furthermore, this compound is used in the synthesis of isopropylamines and other nitrogen-containing compounds. researchgate.net It can also be converted to 2-bromopropane using phosphorus tribromide. wikipedia.org

In more advanced applications, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). solvay.com It can be used as a solvent or a reactant in these complex multi-step syntheses. solvay.com For example, it can be used in the synthesis of glycerol (B35011) ethers, which are potential fuel additives, through etherification with glycerol over solid acid catalysts. acs.org

The versatility of this compound is also demonstrated in its use for synthesizing other chemical intermediates. For instance, it can be hydrochlorinated with HCl over supported catalysts to produce isopropyl chloride . oulu.fi

The following table provides examples of fine chemicals and intermediates synthesized from this compound.

ProductReaction TypeCo-reactant(s)Significance/ApplicationReference(s)
AcetoneOxidation/DehydrogenationOxygen/NoneMajor industrial solvent, precursor for other chemicals. wikipedia.orguni.edu.peresearchgate.net
Isopropyl AcetateEsterificationAcetic AcidSolvent for coatings, inks, and perfumes. slideshare.netwikipedia.org
Diisopropyl EtherEtherificationThis compound/PropyleneSolvent, potential fuel additive. masterorganicchemistry.comstackexchange.com
IsopropylaminesAminationAmmonia/AminesIntermediates in pharmaceuticals and agrochemicals. researchgate.net
2-BromopropaneHalogenationPhosphorus TribromideAlkylating agent in organic synthesis. wikipedia.org
Isopropyl ChlorideHydrochlorinationHydrogen ChlorideChemical intermediate. oulu.fi
Glycerol EthersEtherificationGlycerolPotential fuel additives. acs.org

Role in Chiral Synthesis and Stereoselective Reactions

This compound (IPA) plays a significant role in chiral synthesis, primarily as a hydride source in the Meerwein-Ponndorf-Verley (MPV) reduction. thermofisher.commychemblog.com This reaction offers a mild and highly chemoselective method for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. mychemblog.compw.live The process is catalyzed by an aluminum alkoxide, typically aluminum isopropoxide, in the presence of excess this compound which serves as the sacrificial hydride donor. mychemblog.com The reaction equilibrium is driven towards the product alcohol by the continuous removal of the acetone byproduct through distillation. mychemblog.com

The mechanism of the MPV reduction involves the coordination of the carbonyl compound to the aluminum isopropoxide catalyst. This is followed by the transfer of a hydride from the this compound-derived ligand to the carbonyl carbon via a cyclic six-membered transition state. mychemblog.com This method is particularly advantageous because it selectively reduces aldehydes and ketones without affecting other reducible functional groups like carbon-carbon double bonds, esters, and nitro groups. thermofisher.comalfa-chemistry.com

Recent advancements have explored light-driven MPV-type reductions of aryl ketones and aldehydes using this compound as both the reducing agent and solvent under mild conditions, further expanding the utility of this reaction. rsc.org

In the realm of asymmetric synthesis, this compound is employed as a hydrogen source in various catalytic transfer hydrogenation reactions to produce chiral alcohols and amines with high enantiomeric excess. nih.govnih.gov For instance, ruthenium catalysts have been effectively used for the asymmetric transfer hydrogenation of sulfinylimines using this compound, yielding highly enantiomerically enriched α-branched primary amines. nih.gov Similarly, nickel-catalyzed asymmetric transfer hydrogenation of imines utilizes the C-H and O-H bonds of this compound as the hydrogen source. dicp.ac.cn Engineered biocatalysts, such as alcohol dehydrogenases, have also been utilized on an industrial scale for the asymmetric reduction of ketones, where this compound acts as the hydride source in a coupled-substrate cofactor recycling system. nih.gov These stereoselective reductions are crucial in the synthesis of optically active compounds, which are important intermediates in the pharmaceutical and fine chemical industries. google.comencyclopedia.pub

Advanced Solvent Applications and Medium Effects of this compound

This compound is a versatile solvent due to its ability to dissolve a wide range of polar and non-polar compounds. wikipedia.orgpatsnap.com Its molecular structure, featuring both a polar hydroxyl group and a non-polar hydrocarbon moiety, allows it to be miscible with water and many organic solvents. atamanchemicals.comtestbook.com This amphiphilic nature makes it an effective solvent in various industrial applications, including the formulation of coatings, inks, and cleaning agents. labproinc.comequilex.com

In complex chemical systems, the solvent properties of this compound can significantly influence reaction rates and equilibria. Its ability to form hydrogen bonds can stabilize transition states and intermediates, thereby affecting the kinetics of a reaction. patsnap.com The polarity of this compound also plays a crucial role in its solvent action, enabling it to dissolve a variety of substances, including resins, oils, and alkaloids. wikipedia.orgatamanchemicals.com

The use of this compound as a solvent is also prevalent in the pharmaceutical and cosmetics industries due to its relatively low toxicity. atamanchemicals.comnih.gov It serves as a solvent in the extraction and purification of natural products and as a carrier in drug formulations. nih.gov In the electronics industry, its rapid evaporation and ability to dissolve oils without leaving a residue make it an ideal cleaning agent for sensitive components. labproinc.comchemicals.co.uk

Interactive Data Table: Physical and Chemical Properties of this compound

PropertyValue
IUPAC NamePropan-2-ol
Chemical FormulaC₃H₈O
Molar Mass60.10 g/mol prutor.ai
Boiling Point82.6 °C (180.7 °F) prutor.ai
Freezing Point-89.5 °C (-129.1 °F) wikipedia.org
Density0.786 g/cm³ (at 20 °C) testbook.com
Solubility in WaterMiscible prutor.ai

This compound forms a minimum-boiling azeotrope with water, which has a composition of approximately 87.9% by mass of this compound and 12.1% by mass of water, boiling at 80.37 °C at atmospheric pressure. wikipedia.org This azeotropic behavior makes it impossible to separate pure this compound from water by simple distillation. ijirset.commdpi.com Similarly, this compound can form a ternary azeotrope with cyclohexane (B81311) and water. google.com

To overcome this separation challenge, several advanced techniques are employed in industrial processes. mdpi.com

Extractive distillation is a widely used method to separate the this compound-water azeotrope. ijirset.comgoogle.com This process involves adding a high-boiling solvent, known as an entrainer, to the mixture to alter the relative volatilities of the components, thereby breaking the azeotrope. The entrainer is chosen based on its ability to selectively interact with one of the components, making the other more volatile.

Commonly used entrainers for the dehydration of this compound include ethylene (B1197577) glycol, dimethyl sulfoxide (B87167) (DMSO), and glycerol. mdpi.commdpi.com For instance, when DMSO is used, it is fed into the upper section of the distillation column. Pure this compound is then obtained as the top product, while the bottom product, a mixture of water and DMSO, is separated in a second column. ijirset.com The regenerated DMSO is then recycled back to the first column. ijirset.com Research has also explored the use of ionic liquids in combination with traditional solvents like ethylene glycol to improve the efficiency of extractive distillation. google.com

Interactive Data Table: Entrainers for Extractive Distillation of this compound-Water Mixture

EntrainerReference
Ethylene Glycol mdpi.com
Dimethyl Sulfoxide (DMSO) ijirset.commdpi.commdpi.com
Glycerol mdpi.com
Polyethylene Glycol google.com
Ionic Liquids google.comresearchgate.net

Pressure swing distillation (PSD) is another effective method for separating azeotropic mixtures like this compound and water. mdpi.com This technique utilizes two distillation columns operating at different pressures. The composition of the azeotrope is pressure-dependent; therefore, by changing the pressure, the azeotrope can be "jumped," allowing for the separation of the components.

In a typical PSD process for this compound dehydration, the feed is first sent to a low-pressure column. The distillate from this column, which is close to the azeotropic composition, is then fed to a high-pressure column. mdpi.com Pure water is obtained from the bottom of the low-pressure column, and high-purity this compound is collected from the bottom of the high-pressure column. mdpi.com PSD has been shown to be an economically viable alternative to extractive distillation for certain azeotropic systems. acs.orgresearchgate.net

Membrane separation processes, such as pervaporation and vapor permeation, offer an energy-efficient alternative to distillation-based methods for dehydrating this compound. mtrinc.comjst.go.jp These processes utilize a semi-permeable membrane that allows for the selective passage of one component over another.

Pressure Swing Distillation

Green Chemistry Applications of this compound as a Sustainable Solvent

This compound (IPA) is increasingly recognized for its role in green chemistry, primarily as a more sustainable and environmentally benign solvent alternative to more hazardous options. alliancechemical.comthecalculatedchemist.com Its favorable properties, such as biodegradability, low toxicity, and high solvency for a range of compounds, make it a versatile choice in various applications aimed at reducing environmental impact. alliancechemical.comthecalculatedchemist.comtidjma.tn

One of the key green attributes of this compound is its effectiveness as a cleaning agent and solvent, which allows it to replace more toxic substances. thecalculatedchemist.comamarischemicalsolutions.com It readily dissolves oils, greases, and other non-polar compounds, evaporates quickly, and typically leaves no residue. alliancechemical.comamarischemicalsolutions.comwikipedia.org This makes it suitable for cleaning sensitive electronics, medical devices, and for general degreasing purposes. tidjma.tnaltiras.com Furthermore, its miscibility with water enhances its utility in various formulations. thecalculatedchemist.comwikipedia.org

Research has highlighted the use of this compound as a "green" solvent in the synthesis of advanced materials. For instance, it has been successfully employed as a reaction solvent in the creation of high-molecular-weight silicone-urea copolymers. researchgate.net In this specific application, the low reactivity of IPA with the isocyanate monomers at room temperature allows for the controlled synthesis of the desired polymer, demonstrating its utility in facilitating greener production pathways for complex materials. researchgate.net

In the realm of environmental remediation, this compound serves as an effective extraction solvent. tidjma.tn It can be used to extract pollutants like heavy metals from contaminated soil and other environmental matrices. tidjma.tntidjma.tn Its ability to dissolve a wide array of organic compounds also makes it useful for extracting pollutants from soil, water, and air. tidjma.tn

The move towards a more sustainable chemical industry has also spurred innovation in the production of this compound itself. Efforts are underway to produce "bio-based" this compound from renewable feedstocks through processes like fermentation. straitsresearch.com This shift away from fossil fuel-based production methods further enhances its profile as a green chemical. straitsresearch.comresearchgate.net Companies are investing in facilities dedicated to producing sustainable this compound, utilizing renewable energy and bio-based raw materials to create a carbon-neutral product. acs.org

The following interactive data tables summarize key research findings and comparative advantages of this compound as a green solvent.

Table 1: Research Findings on this compound in Green Chemistry

Research AreaApplicationKey Findings
Polymer SynthesisSolvent for silicone-urea copolymersIPA's low reactivity at 23°C with bis(4-isocyanatocyclohexyl)methane (B1208950) (HMDI) allows for the successful synthesis of high molecular weight copolymers. researchgate.net
Environmental RemediationExtraction of pollutantsEffective in extracting heavy metals and other pollutants from contaminated soil. tidjma.tn Also used to extract a wide range of organic compounds from soil, water, and air. tidjma.tn
CatalysisCombustion of Volatile Organic Compounds (VOCs)A catalyst (CuFe2O4) manufactured via a green process can be used to combust IPA, converting it to CO2 at 180°C. nih.gov
Analytical ChemistrySolvent for electrochemical analysisInvestigated as a less hazardous solvent replacement for benzene (B151609) in square wave voltammetry, though found to be a poor solvent for some analytes. frontiersin.org
BiocatalysisEsterification of Isopropyl palmitateSwitching from chemical to enzymatic catalysis for the production of Isopropyl palmitate, using IPA as a raw material, can reduce environmental impacts by 7-13%. rsc.org

Table 2: Comparative Advantages of this compound as a Green Solvent

PropertyAdvantageSupporting Evidence
Solvency Dissolves a wide range of polar and non-polar compounds, including oils, greases, and resins. amarischemicalsolutions.comwikipedia.orgWidely used as a cleaning agent for electronics, industrial equipment, and in wastewater treatment. tidjma.tnaltiras.com
Evaporation Rate Evaporates quickly without leaving a residue. alliancechemical.comthecalculatedchemist.comamarischemicalsolutions.comIdeal for cleaning sensitive surfaces like electronic components and optical lenses where moisture can be detrimental. wikipedia.orgaltiras.com
Toxicity Relatively low toxicity compared to many other organic solvents. thecalculatedchemist.comwikipedia.orgConsidered a safer alternative to solvents like benzene in laboratory and industrial settings. thecalculatedchemist.comfrontiersin.org
Biodegradability This compound is biodegradable. alliancechemical.comContributes to a lower environmental persistence compared to many halogenated solvents.
Versatility Miscible with water and many organic solvents, allowing for use in a wide range of formulations and applications. thecalculatedchemist.comwikipedia.orgUsed as a solvent, cleaning agent, disinfectant, and a reactant in chemical synthesis. tidjma.tnamarischemicalsolutions.comresearchgate.net
Renewable Potential Can be produced from bio-based feedstocks through fermentation. straitsresearch.comCompanies are developing and investing in sustainable, bio-based production methods. straitsresearch.comacs.org

Advanced Analytical and Spectroscopic Characterization of Isopropyl Alcohol

High-Resolution Chromatographic Methods for Isopropyl Alcohol Analysispennwest.edusrce.hrresearchgate.net

Chromatography is a fundamental technique for separating mixtures, relying on the differential distribution of components between a stationary phase and a mobile phase. High-resolution chromatographic methods, such as gas and liquid chromatography, are indispensable for the detailed analysis of this compound.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. It is widely used for determining the purity of IPA and for identifying and quantifying any impurities present. perkinelmer.comnews-medical.net The method involves injecting a sample into a GC system, where it is vaporized and separated into its individual components in the GC column before being analyzed by a detector. ajrconline.org

A common detector used in conjunction with GC for alcohol analysis is the Flame Ionization Detector (FID). researchgate.net The United States Pharmacopeia (USP) outlines specific GC methods for analyzing impurities in USP-grade this compound, which is often used as a sanitizer. perkinelmer.comnews-medical.net These methods are designed to detect and quantify targeted impurities such as ethyl ether, acetone (B3395972), diisopropyl ether, 1-propanol, and 2-butanol, with maximum allowable levels typically at 0.1% or less. perkinelmer.comnews-medical.net Standard GC methods can have analysis times of around 42 minutes, but optimized methods can achieve accurate results in under 6 minutes. perkinelmer.comnews-medical.net

For enhanced specificity and sensitivity, headspace-gas chromatography (HS-GC) can be employed. This technique is particularly useful for determining residual solvents like IPA in pharmaceutical products. srce.hrnih.gov The HS-GC method has been validated for its specificity, linearity, accuracy, and precision in quantifying this compound. srce.hr

Table 1: Typical GC Parameters for this compound Analysis

Parameter Value
Column DB-624 (30 m × 0.32 mm × 1.8 µm)
Carrier Gas Helium
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Injection Mode Split

This table presents a representative set of conditions and may vary depending on the specific application and instrumentation. nih.gov

Liquid chromatography (LC) is another key technique for analyzing mixtures containing this compound. In LC, a liquid mobile phase carries the sample through a column packed with a stationary phase. this compound can be used as a component of the mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC) to separate various compounds. nih.gov For instance, a mobile phase containing this compound has been successfully used in the analysis of biotherapeutics. lcms.cz

Different LC methods can be employed depending on the specific analytical goal. For example, high-performance thin-layer chromatography (HPTLC) offers a rapid and cost-effective alternative for quantifying compounds in complex matrices like human plasma, with a mobile phase that can include this compound. ajgreenchem.com The choice of solvent and column is critical for achieving the desired separation.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive characterization of this compound and its mixtures. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. ajrconline.orgajpaonline.com This technique is highly effective for identifying and quantifying volatile compounds and impurities in a sample. ajpaonline.com As the separated components elute from the GC column, they enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio, allowing for definitive identification. ajrconline.org GC-MS methods have been developed for the analysis of impurities in alcohol-based hand sanitizers, allowing for the quantification of both the alcohol content and various regulated impurities. shimadzu.com The products of this compound dehydration have also been analyzed using GC-MS to understand the catalytic conversion process. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that couples liquid chromatography with mass spectrometry. organomation.com It is particularly useful for the analysis of less volatile or thermally unstable compounds. This compound can be used as a component of the mobile phase in LC-MS analyses. lcms.cz This technique has been employed in various applications, including the analysis of pharmaceuticals and the characterization of complex mixtures. organomation.comdokumen.pub

The development of these hyphenated techniques has significantly advanced the ability to analyze complex samples, providing both separation and structural identification in a single analysis. researchgate.netnih.gov

Liquid Chromatography (LC) Techniques for this compound Mixtures

Advanced Spectroscopic Techniques for this compound Elucidationactapharmsci.com

Spectroscopic methods are essential for elucidating the molecular structure and functional groups of this compound. nou.edu.ng These techniques are based on the interaction of electromagnetic radiation with the molecule. nih.gov

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations of this compound. actapharmsci.comugent.be

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound shows characteristic absorption bands corresponding to its various bonds. A broad, strong O-H stretching band is typically observed around 3350 cm⁻¹. spectroscopyonline.com The C-O stretching vibration for a secondary alcohol like isopropanol (B130326) appears in the range of 1150 to 1075 cm⁻¹. spectroscopyonline.com Specifically, the C-O stretch for this compound is found at approximately 1129 cm⁻¹. spectroscopyonline.com Other notable peaks include an in-plane -OH bend and an O-H wag. spectroscopyonline.com

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. ugent.be It is particularly useful for identifying specific "fingerprint" spectra of compounds. nih.gov The Raman spectrum of this compound has a major, intense peak at approximately 819 cm⁻¹, which is assigned to the in-phase C-C-O stretching vibration. ugent.benih.gov This distinct peak allows for the clear identification of isopropanol. nih.gov Raman spectroscopy can also be used to study the effects of molecular interactions, such as hydrogen bonding, by comparing the spectra of the liquid and vapor phases. spectroscopyonline.com

Table 2: Key Vibrational Frequencies of this compound

Vibrational Mode Infrared (IR) Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H Stretch ~3350 (broad)
C-O Stretch ~1129
C-C-O Stretch ~819

This table highlights some of the most characteristic vibrational frequencies for this compound. ugent.bespectroscopyonline.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for confirming the molecular structure of organic compounds like this compound. uobasrah.edu.iq It provides detailed information about the chemical environment of the atoms within the molecule. mlsu.ac.in

In the ¹H NMR spectrum of this compound, the different types of protons give rise to distinct signals. mlsu.ac.in The splitting pattern of these signals, due to spin-spin coupling, provides information about the neighboring protons. mlsu.ac.in A characteristic pattern for an isopropyl group is a septet and a doublet. youtube.com The single proton on the central carbon is split into a septet by the six equivalent protons of the two methyl groups, while the six methyl protons are split into a doublet by the single central proton. youtube.com

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. libretexts.org Due to the symmetry of this compound, its ¹³C NMR spectrum shows only two peaks, corresponding to the two equivalent methyl carbons and the single central carbon. The carbon attached to the electronegative oxygen atom will have a larger chemical shift. libretexts.org

By analyzing both the ¹H and ¹³C NMR spectra, the precise structure of this compound can be unequivocally confirmed. uobasrah.edu.iqresearchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound (Isopropanol, IPA)
Ethyl ether
Acetone
Diisopropyl ether
1-Propanol
2-Butanol
n-Propanol
Ethanol
Methanol (B129727)
Acetonitrile
Formic acid
Ethyl acetate (B1210297)
Chloroform
Toluene
Paracetamol
Glycerol (B35011)
Hydrogen peroxide
Water
Heptane
Diethyl amine
Ammonium hydroxide
Trifluoroacetic acid
Ammonium formate
Ammonium acetate

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the analysis of this compound (IPA), mass spectrometry is instrumental in confirming its molecular identity and elucidating its fragmentation patterns under specific ionization conditions.

When subjected to electron ionization (EI), a common technique in mass spectrometry, the this compound molecule ([CH₃CH(OH)CH₃]) is ionized to form a molecular ion ([CH₃CH(OH)CH₃]⁺). docbrown.info This molecular ion has a mass-to-charge ratio (m/z) of 60. docbrown.info However, the molecular ion of IPA is often unstable and may only be detected in trace amounts. docbrown.info

The instability of the molecular ion leads to its fragmentation into smaller, more stable charged particles. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the most abundant fragment ion, known as the base peak, is typically observed at an m/z of 45. docbrown.info This ion corresponds to the [CH₃CHOH]⁺ or [C₂H₅O]⁺ fragment, formed by the loss of a methyl radical (•CH₃). docbrown.info

Other significant fragment ions in the mass spectrum of this compound can be identified, providing further structural confirmation. These fragmentation pathways are predictable and help in distinguishing IPA from its isomers, such as propan-1-ol, which exhibits a different fragmentation pattern. docbrown.info The interpretation of these fragmentation patterns is a key aspect of qualitative analysis using mass spectrometry. whitman.eduresearchgate.net

Table 1: Predicted Mass Spectrum Data for this compound (Non-derivatized)

m/zRelative Intensity (%)
45.0100.0
27.025.0
43.022.0
39.017.0
31.016.0
29.013.0
59.010.0
60.08.0
This table is predictive and serves as a guide. Experimental conditions can influence the observed spectrum.

Rotational Spectroscopy for Gas-Phase Conformer Analysis

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. It provides precise information about the molecular geometry and the distribution of different conformational isomers (conformers).

This compound can exist in different spatial arrangements due to the internal rotation around its chemical bonds, primarily the C-O bond and the C-C bonds of the methyl groups. csic.es Theoretical calculations and experimental studies have identified two primary conformers of this compound in the gas phase: a trans conformer and a gauche conformer. nih.govresearchgate.net These conformers differ in the orientation of the hydroxyl (-OH) group relative to the rest of the molecule. researchgate.net

The trans conformer of this compound has been extensively studied using rotational spectroscopy. nih.gov Its rotational spectrum is characterized by specific transition frequencies that allow for the precise determination of its rotational constants. These constants are directly related to the molecule's moments of inertia, from which its detailed three-dimensional structure can be derived.

The gauche conformer is slightly lower in energy than the trans conformer, but its detection via rotational spectroscopy has been more challenging. nih.govresearchgate.net The analysis of the rotational spectrum of the gauche conformer is complicated by tunneling effects, where the molecule can switch between equivalent gauche forms. researchgate.net Despite these complexities, studies on deuterated this compound ((CH₃)₂CHOD) have provided valuable insights into the tunneling splitting and potential energy surface of the gauche conformer. researchgate.net

The detailed structural information obtained from rotational spectroscopy is crucial for understanding the intermolecular interactions and dynamics of this compound in the gas phase. csic.es

Table 2: Calculated Rotational Constants for the trans Conformer of this compound

Rotational ConstantValue (cm⁻¹)
A0.28316
B0.26824
C0.15895
Source: 1970Kon/Hir:97 as cited in experimental data for CH₃CHOHCH₃.

Emerging Analytical Approaches for Process Monitoring and Quality Control of this compound

Online and In-Situ Monitoring Techniques

The demand for efficient and high-quality production of this compound has driven the development of online and in-situ monitoring techniques. These methods allow for real-time analysis of the chemical process, enabling better control and optimization.

Near-infrared (NIR) spectroscopy is a prominent example of an online monitoring tool. medipol.edu.tr It can be used to continuously measure the concentration of this compound in various mixtures, such as in dampening water for printing plants or in hand sanitizer formulations. actapharmsci.comsensotech.com The advantages of NIR spectroscopy include its speed, non-destructive nature, and ability to be integrated directly into production lines. medipol.edu.tr For instance, the LiquiSonic® IPA-Monitor utilizes sonic velocity measurements for the online determination of IPA concentration, which helps in stabilizing the printing process and reducing IPA consumption. sensotech.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is another powerful technique for monitoring chemical reactions involving this compound. rsc.orgresearchgate.net It allows for the direct observation of reactants, intermediates, and products as the reaction proceeds. Studies have used in-situ FTIR to investigate the oxidation of this compound over various catalysts, providing insights into the reaction mechanisms at different temperatures. rsc.orgresearchgate.netacs.org

Other in-situ techniques, such as ultrasonic velocity measurements, have been employed to monitor physical processes like the crystallization of compounds from this compound solutions. nih.gov These advanced monitoring approaches are crucial for ensuring consistent product quality and improving process efficiency. sci-hub.secanada.ca

Chemometric Methods for this compound Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound analysis, chemometrics is often coupled with spectroscopic techniques to handle complex datasets and build predictive models. preprints.orgresearchgate.net

When analyzing complex mixtures containing this compound using techniques like NIR or FTIR spectroscopy, the resulting spectra can have overlapping bands, making direct quantification challenging. medipol.edu.tr Chemometric methods such as Principal Component Analysis (PCA), Principal Component Regression (PCR), and Partial Least Squares Regression (PLSR) are employed to resolve these complex signals and quantify the components of interest. actapharmsci.commdpi.comnih.gov

For example, in the quality control of hand sanitizers, NIR spectroscopy combined with PLSR and PCR models has been successfully used to determine the concentration of this compound. actapharmsci.com These models are calibrated using samples with known concentrations and can then be used to predict the concentration in unknown samples rapidly and accurately. medipol.edu.tractapharmsci.com PCA is also used for exploratory data analysis to identify patterns and outliers in the data. researchgate.net

The application of chemometrics enhances the capabilities of analytical instruments, allowing for more robust and reliable analysis of this compound in various applications, from industrial process control to the authentication of consumer products. mdpi.com

Table 3: Performance of Chemometric Models for this compound Quantification in Hand Sanitizer

ModelR² (Correlation Coefficient)RMSE (Root Mean Squared Error)
PLSR>0.993<2.163
PCR>0.993<2.163
Source: A study on the estimation of this compound content in hand sanitizer formulation. actapharmsci.com

Standards and Method Validation in this compound Analysis

Ensuring the accuracy and reliability of analytical measurements for this compound requires adherence to established standards and rigorous method validation. ontosight.ai Various organizations provide standards for the quality and purity of this compound, depending on its intended use.

For pharmaceutical and laboratory applications, grades such as United States Pharmacopeia (USP), American Chemical Society (ACS) grade, and Reagent grade specify high purity levels and are accompanied by standardized testing methods. canada.camorochemicals.comhedinger.de These standards often outline specific tests for identification, impurities, and other quality attributes. canada.ca

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. This typically involves assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness. For the analysis of this compound, methods like gas chromatography (GC) are often validated according to guidelines from bodies such as the U.S. Food and Drug Administration (FDA) or by following standard methods from organizations like ASTM International. exlibrisgroup.comepa.gov For instance, ASTM D770 is a standard specification for this compound. scribd.com

The validation process ensures that the analytical results are dependable for quality control, regulatory compliance, and safety assessments. ontosight.airesearchgate.net The use of certified reference materials (CRMs) from institutions like the National Institute of Standards and Technology (NIST) is also important for calibrating instruments and validating methods. makmaj.com

Environmental Fate, Transport, and Sustainable Management of Isopropyl Alcohol

Atmospheric Behavior and Degradation Pathways of Isopropyl Alcohol

Once released into the air, this compound's physical and chemical properties dictate its transport and transformation. Due to its high vapor pressure, it is expected to exist almost exclusively in the vapor phase in the ambient atmosphere. alberta.ca

The primary degradation pathway for this compound in the atmosphere is through reaction with photochemically-produced hydroxyl (OH) radicals. alberta.caoecd.org This oxidation process is the most significant removal mechanism for IPA from the air. The reaction leads to the formation of acetone (B3395972) as a major product. alberta.cascielo.br Direct photolysis, the breakdown of a molecule by absorbing light, is not considered a significant degradation process for IPA. oecd.org

Studies have measured the rate constants for the reaction between IPA and hydroxyl radicals, which are essential for determining its atmospheric lifetime. oecd.org While IPA does undergo photochemical reactions, it is considered to have a relatively low reactivity in the formation of photochemical smog and ground-level ozone compared to other volatile organic compounds (VOCs). alberta.ca

Atmospheric Reaction Data for this compound

ParameterValue/FindingSource
Primary Degradation PathwayReaction with hydroxyl (OH) radicals alberta.caoecd.org
Major Oxidation ProductAcetone alberta.cascielo.br
Significance of Direct PhotolysisNot an important transformation process oecd.org
OH Radical Reaction Rate Constant5.1 to 7.1 x 10-12 cm3/molecule-sec oecd.org

The atmospheric lifetime of this compound is relatively short, a direct consequence of its rapid reaction with hydroxyl radicals. alberta.ca Estimates for its atmospheric half-life—the time it takes for half of the initial amount to degrade—vary based on the concentration of OH radicals, which changes with location and time of day. The atmospheric half-life is generally estimated to be between one and two days. alberta.ca More specific calculations suggest a range from as little as 8-15 hours to as long as 126 hours, depending on the level of atmospheric pollution (which affects OH radical concentration). oecd.orgscielo.br Due to this short lifetime, IPA is not expected to persist in the atmosphere, contribute to global warming, or deplete the stratospheric ozone layer. alberta.ca

The main sources of IPA emissions into the atmosphere are industrial, including chemical and pharmaceutical manufacturing, as well as mineral extraction. alberta.ca Releases occur from stack emissions, storage and handling, and fugitive emissions. alberta.ca

Photochemical Oxidation and Hydroxyl Radical Reactions in the Atmosphere

Aqueous and Soil Environmental Processes of this compound

When released into aquatic or terrestrial environments, this compound is subject to several fate and transport processes. It is not expected to persist in these environments due to its high mobility and susceptibility to degradation. oecd.org

Biodegradation is a key process for the removal of this compound from water and soil. usda.gov IPA is readily biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions by naturally occurring microorganisms. usda.govalberta.ca In aerobic environments, the biodegradation half-life in soil is estimated to be between one and seven days. usda.gov In water, the aerobic half-life ranges from 24 to 168 hours. alberta.ca Studies have shown that microbial consortia can effectively use IPA as a carbon source, breaking it down into simpler substances. nsf.govresearchgate.net The primary metabolic pathway involves the oxidation of IPA to acetone. alberta.ca

Volatilization is another significant process affecting the fate of this compound in soil and water. usda.gov Its Henry's Law constant indicates that it will readily volatilize from moist soil and water surfaces into the atmosphere. usda.govnih.gov The calculated volatilization half-life from a model river is approximately 57 to 86 hours, while from a model lake, it is about 29 days. usda.govalberta.canih.gov

This compound exhibits very low sorption (adhesion) to soil particles, suspended solids, and sediment. alberta.ca This is indicated by its low octanol-water partition coefficient (log Kow) and soil organic carbon-water (B12546825) partitioning coefficient (Koc). alberta.canih.gov Consequently, IPA is expected to have very high mobility in soil and has a low potential to accumulate in the food chain (bioaccumulation). usda.govalberta.calyondellbasell.com

Environmental Fate Properties of this compound in Soil and Water

ParameterValue/CharacteristicSource
BiodegradationReadily biodegradable (aerobic and anaerobic) usda.govalberta.ca
Aerobic Half-Life (Soil)1 - 7 days usda.gov
Aerobic Half-Life (Water)24 - 168 hours alberta.ca
Volatilization from Water/SoilConsidered an important fate process usda.govnih.gov
Volatilization Half-Life (Model River)~57 - 86 hours usda.govalberta.canih.gov
Volatilization Half-Life (Model Lake)~29 days usda.govalberta.canih.gov
Soil Sorption (Koc)Low (estimated Koc of 1.5) usda.govnih.gov
Bioaccumulation PotentialLow / Negligible alberta.calyondellbasell.com

This compound is a significant component of wastewater generated by several industries, most notably in semiconductor manufacturing where it is used for cleaning and drying processes. sci-hub.sedas-ee.com The high concentration of IPA in some industrial waste streams can pose a challenge for conventional wastewater treatment plants. epa.govresearchgate.net While readily biodegradable at low concentrations, high levels can be toxic to the microorganisms used in biological treatment systems and can significantly increase the chemical oxygen demand (COD) of the effluent. sci-hub.segoogle.com

To address this, industries employ various strategies. High-concentration IPA waste may be recovered through processes like distillation. sci-hub.se For lower concentrations, advanced oxidation processes (AOPs), such as treatment with gamma-rays and hydrogen peroxide, have been investigated to break down the IPA into more biodegradable substances before it enters a biological treatment stage. sci-hub.seresearchgate.net In some facilities, wet scrubbers are used to transfer IPA from waste gas streams into the wastewater, which then requires treatment. das-ee.com Recovery and recycling methods, such as using reverse osmosis followed by extractive rectification, are also being developed to turn this waste stream into a reusable resource. google.com

Volatilization and Sorption Characteristics in Environmental Compartments

Sustainable Practices and Waste Minimization in this compound Industries

The industrial use of this compound (IPA) necessitates a focus on sustainable practices to mitigate environmental impact and reduce operational costs. Strategies for waste minimization are crucial, encompassing the efficient recovery and recycling of the solvent, comprehensive life cycle assessments to identify environmental hotspots, and the integration of green engineering principles into manufacturing processes. These approaches collectively contribute to a more sustainable model for the production and utilization of this compound in various sectors.

Recycling and Recovery Strategies for this compound in Industrial Processes

The recovery of this compound from industrial waste streams is a critical aspect of sustainable chemical management, driven by both economic and environmental pressures. kochmodular.com Industries such as pharmaceuticals, electronics, and specialty chemicals generate significant volumes of IPA-containing waste, which can be effectively treated to reclaim high-purity solvent for reuse. researchgate.netbiothanesolutions.comsoltec.ie

Several technologies are employed for IPA recovery, with the choice of method depending on the composition of the waste stream, particularly the concentration of water and other impurities.

Distillation: This is a primary method for separating IPA from contaminants. esrg.demaratek.com However, because IPA forms an azeotropic mixture with water (a constant boiling point mixture that cannot be separated by simple distillation), specialized techniques are required for dehydration. kochmodular.comresearchgate.net

Azeotropic Distillation: This technique involves adding an entrainer, a third component like cyclohexane (B81311) or isopropyl ether, to the IPA/water mixture. researchgate.netkochmodular.com The entrainer forms a new, lower-boiling-point azeotrope with water, which is then distilled off, allowing for the separation of dry IPA. researchgate.netkochmodular.com One study demonstrated that using cyclohexane as an entrainer in heteroazeotropic batch distillation could achieve an IPA purity of 99.96% with a recovery rate of 97.6%. researchgate.net

Fractional Distillation: For more complex waste streams containing multiple solvents, fractional distillation can separate each component based on its boiling point, yielding recycled solvents for reuse. maratek.com

Pervaporation: This is a membrane-based process used for dehydrating IPA. The waste stream is passed over a specialized membrane that selectively allows water to permeate through, effectively separating it from the isopropanol (B130326). researchgate.net Studies have shown this method can reduce the water content in an IPA/water mixture from 35 wt.% to as low as 0.3 wt.%, producing a dry solvent suitable for recycling. researchgate.net

Membrane and Filtration Technologies: In the semiconductor industry, which uses IPA for cleaning processes, advanced recycling programs have been implemented. tsmc.com Veolia's MPPS (Membrane Pre-concentration and Polishing System) technology, for example, can remove almost all IPA from a waste stream with a water recovery rate of up to 99.9%. biothanesolutions.com This process is significantly less energy-intensive than distillation, consuming only about 10-15% of the energy of an equivalent distillation column. biothanesolutions.com Similarly, Taiwan Semiconductor Manufacturing Company (TSMC) developed a dual-cycle recycling mechanism that regenerates electronic-grade isopropanol from waste liquids by optimizing distillation column parameters to remove impurities like acid mixtures and metal ions. tsmc.com

The recovered IPA can be repurposed for various applications, including as a secondary-grade solvent for paint thinners or as a fuel, reducing the need for virgin material and minimizing waste disposal. biothanesolutions.comrubowaste.co.uk

Interactive Table: this compound Recovery Technologies

Technology Description Typical Application Achieved Purity / Efficiency Source(s)
Heteroazeotropic Distillation Uses an entrainer (e.g., cyclohexane) to break the IPA-water azeotrope, allowing for separation by distillation. Recovery from industrial IPA/water mixtures, particularly in pharmaceutical and chemical industries. 99.96% mass purity; 97.6% IPA recovery. researchgate.net
Pervaporation A membrane process where one component of a liquid mixture (e.g., water) selectively passes through the membrane. Dehydration of IPA/water mixtures from pharmaceutical processes. Reduces water content to 0.3 wt.%. researchgate.net
MPPS Technology A membrane-based system for pre-concentration and polishing. Treating IPA-containing wastewater from semiconductor fabrication. Over 99% removal efficiency; up to 99.9% water recovery. biothanesolutions.com
Distillation (General) A process of separating components of a liquid mixture through selective boiling and condensation. General solvent recovery from various industrial applications like 3D printing. Produces crystal clear, high-purity IPA. esrg.deemberprototypes.com

| Dual-Cycle Recycling | Optimized distillation combined with wastewater purification for reuse. | Recycling of electronic-grade IPA in the semiconductor industry. | Reduces new IPA procurement by 2,400 metric tons annually at one facility. | tsmc.com |

Life Cycle Assessment of this compound Production and Use

A Life Cycle Assessment (LCA) is a systematic analysis of the potential environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to manufacturing, use, and disposal. mdpi.comugent.be LCAs for this compound reveal critical points of environmental concern and guide efforts toward more sustainable production and use. mdpi.comrsc.org

The production of IPA traditionally relies on fossil fuel-based feedstocks, primarily through the hydration of propylene (B89431). puracy.com This process contributes to resource depletion and greenhouse gas emissions. sopureproducts.ca An LCA of a coke cleaning agent identified the production of isopropanol as a significant contributor to several environmental impact categories, including global warming potential (GWP), inhalable inorganics, and photochemical ozone formation. futureenergysp.com Another study noted that IPA is the only one among several common solvents to have a significant amount of emissions to water during its production, accounting for approximately 25% of total emissions. researchgate.net

When IPA is used as a solvent in other manufacturing processes, its own production can represent a major environmental burden within the life cycle of the final product. For example, an LCA study on the synthesis of TiO₂ photocatalysts found that this compound was the reagent with the highest environmental impact across most categories. mdpi.comresearchgate.net A sensitivity analysis in the same study showed that a 30% variation in the amount of IPA used led to significant changes in the environmental profiles of the final products, underscoring its role as an environmental hotspot. researchgate.net

LCAs also serve to compare the sustainability of different production pathways. For instance, a comparative LCA of isopropyl palmitate production assessed the switch from traditional chemical catalysis to enzymatic catalysis. ugent.bersc.org The enzymatic process showed a 7 to 13% reduction in environmental impacts due to lower feedstock consumption, less hazardous waste, and reduced steam usage. rsc.org However, the study also noted that from a life cycle perspective, the upstream impacts associated with the production of the raw materials, including this compound, should be addressed. rsc.org

The search for more sustainable alternatives includes evaluating different raw materials and production technologies. researchgate.net Hybrid processes, such as combining distillation with pervaporation membranes for purification, have been shown through LCA to have a lower environmental impact and human toxicity compared to traditional extractive distillation. acs.org

| Contribution to Final Product Impact | The production of IPA is a major contributor to the carbon footprint and other environmental impacts of cleaning agents in which it is an ingredient. | The environmental profile of products containing IPA is heavily influenced by the sustainability of the IPA manufacturing process itself. | futureenergysp.com |

Green Engineering Principles in this compound Manufacturing

Green engineering applies principles of sustainability to the design, commercialization, and use of processes and products, aiming to minimize pollution at the source and reduce risks to human health and the environment. These principles provide a framework for creating more sustainable methods of manufacturing this compound. acs.org

The twelve principles of green chemistry and the nine principles of green engineering offer a roadmap for innovation in IPA production. asbcnet.orgoil-gasportal.com Key applications in the context of IPA manufacturing include:

Use of Renewable Feedstocks: Traditionally, IPA is derived from petrochemical sources like propene. A major green engineering goal is to shift towards bio-based feedstocks. IPA can be produced by the catalytic hydrogenation of acetone, which in turn can be generated through the Acetone-Butanol-Ethanol (ABE) fermentation of waste biomass. researchgate.net This creates a pathway to bio-based IPA from renewable sources.

Safer Solvents and Chemical Syntheses: While IPA itself is a solvent, the principles of green chemistry advocate for designing processes that use and generate substances with minimal toxicity. asbcnet.org The historic "strong-acid" process for IPA manufacturing has been largely replaced by direct hydration methods that are more environmentally benign because they avoid hazardous byproducts like sulfuric acid. puracy.comiarc.fr The catalytic hydrogenation of acetone is considered the most environmentally friendly method as it produces no byproducts. puracy.com

Energy Efficiency: Green engineering emphasizes conducting processes at ambient temperature and pressure to minimize energy consumption. instituteofsustainabilitystudies.com Research into more efficient catalysts for the hydration of propylene or the hydrogenation of acetone can lower the energy requirements of these reactions. acs.org As noted previously, recovery technologies like membrane filtration consume significantly less energy than traditional distillation. biothanesolutions.com

Waste Prevention and Atom Economy: The principle of atom economy seeks to maximize the incorporation of all materials used in the process into the final product. acs.org The catalytic hydrogenation of acetone to IPA is a prime example of a 100% atom-economic reaction, where all reactant atoms are incorporated into the desired product, generating no waste in principle. puracy.comacs.org

Catalysis: The use of selective catalytic reagents is superior to stoichiometric reagents. oil-gasportal.com Developing highly selective catalysts for IPA production minimizes the formation of byproducts like diisopropyl ether, which simplifies purification and reduces waste. google.com

Recent industrial developments reflect these principles. For example, Cepsa is building a plant in Spain to produce IPA from renewable or circular raw materials, which will be supplied with green hydrogen and powered by 100% renewable energy, aiming for CO₂-neutral production. moeveglobal.commoeveglobal.com

Interactive Table: Application of Green Engineering Principles to this compound Manufacturing

Green Engineering/Chemistry Principle Application in this compound Manufacturing Example/Benefit Source(s)
1. Prevention Designing processes that minimize waste generation from the outset. Choosing a synthesis route like catalytic hydrogenation of acetone which has no byproducts. puracy.comasbcnet.org
2. Atom Economy Maximize the incorporation of all reactant materials into the final product. The hydrogenation of acetone to IPA is 100% atom economic. acs.org
5. Safer Solvents and Auxiliaries Moving away from hazardous process chemicals. Replacing the "strong-acid" process with direct hydration to avoid using and creating hazardous acids. puracy.comiarc.frinstituteofsustainabilitystudies.com
6. Design for Energy Efficiency Minimizing the energy requirements of chemical processes. Developing catalysts that allow reactions to occur at lower temperatures and pressures; using energy-efficient recovery methods. biothanesolutions.comasbcnet.org
7. Use of Renewable Feedstocks Shifting from fossil-based to bio-based raw materials. Producing IPA from acetone derived from the fermentation of waste biomass.

| 9. Catalysis | Using selective catalysts instead of stoichiometric reagents to improve efficiency and reduce waste. | Highly selective catalysts minimize the formation of byproducts like diisopropyl ether during propylene hydration. | oil-gasportal.comgoogle.com |

Computational and Theoretical Studies on Isopropyl Alcohol

Quantum Chemical Calculations of Isopropyl Alcohol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic properties of this compound. researchgate.net These methods provide a theoretical framework for understanding its structure, stability, and chemical reactivity.

Quantum chemical studies have been used to analyze the electronic structure of this compound and related isomers. Calculations, such as those using the B3LYP/6-311++G(d,p) basis set, help determine molecular stability, geometrical parameters, and global reactivity descriptors. For instance, theoretical calculations show that propan-2-ol (this compound) is thermodynamically more stable than its isomer, propan-1-ol.

The distribution of electron density and molecular orbitals are key to predicting reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicate the regions of a molecule likely to act as an electron donor and acceptor, respectively. Analysis of Mulliken charges predicts that in the IPA molecule, the highest positive charge (nucleophilic attack site) is located on the oxygen atom (O4 → -0.526 a.u.), while the highest negative charge (electrophilic attack site) is on a hydrogen atom (H12 → 0.298 a.u.). These calculations are instrumental in understanding interaction mechanisms, such as the hydrogen-bonding between IPA and other molecules, which can be further investigated by analyzing bond lengths and charge densities. researchgate.net

Table 1: Calculated Electronic Properties of this compound This table is interactive. Click on the headers to sort.

Property Calculated Value Significance
Electronic Energy -121,929.966 kcal/mol Indicates greater thermodynamic stability compared to propan-1-ol.
Mulliken Charge on Oxygen -0.526 a.u. Site for nucleophilic attack.
Mulliken Charge on Hydrogen 0.298 a.u. Site for electrophilic attack.
Molecular Weight 60.1 g/mol Basic molecular property confirmed by GC-MS analysis.

This compound exists in two primary rotameric forms, or conformers: trans and gauche. These conformers differ in the orientation of the hydroxyl (-OH) group relative to the carbon backbone. researchgate.net Theoretical calculations have been essential in determining the relative stability and energy barriers of these conformers.

High-level ab initio calculations have shown that the gauche form is slightly lower in energy than the trans form, with a computed energy difference of about 0.3 kJ mol⁻¹. researchgate.net The potential energy surface of IPA is complex, featuring 27 nearly equivalent minima due to the tunneling effects from the internal rotations of the two methyl groups and the hydroxyl group. researchgate.net Fourier transform microwave spectroscopy, complemented by quantum chemical calculations, has investigated the internal dynamics of IPA, particularly in complexes with other molecules like water. rsc.org These studies reveal that the internal rotation of the hydroxyl group can lead to observable tunneling splittings in the rotational spectra, providing detailed information about the energy barriers separating the conformers. rsc.org

Table 2: Relative Energies of this compound Conformers This table is interactive. Click on the headers to sort.

Conformer Point Group Computational Method Relative Energy (kJ/mol) Reference
Gauche C1 M06-311++G(d,p) 0.0 researchgate.net
Trans Cs M06-311++G(d,p) +0.3 researchgate.net

Electronic Structure, Bonding, and Reactivity Predictions

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a group of interacting atoms, MD provides a detailed view of phenomena such as solvent effects, intermolecular interactions, and behavior in complex environments.

MD simulations have been extensively used to study the structure and dynamics of this compound-water mixtures. acs.orgacs.org These simulations, often employing force fields like OPLS-AA for IPA and models like TIP4P/2005 for water, can achieve near-quantitative agreement with experimental X-ray data. acs.orgacs.org

Simulations reveal detailed information about hydrogen bonding (HB) networks. In IPA-water mixtures, the average number of hydrogen bonds between water-water and water-IPA pairs increases as temperature decreases. acs.org The lifetime of hydrogen bonds has been found to be significantly longer in these mixtures compared to the pure liquids. acs.org Furthermore, MD studies show that the IPA molecule can act like a surfactant, with its polar hydroxyl group and nonpolar methyl groups influencing its interactions. acs.orgresearchgate.net This dual nature governs its behavior at interfaces and in solution. Theoretical studies on isopropanol-water clusters using DFT have also investigated the properties of intermolecular hydrogen bonds, finding that the O-H bond in IPA is influenced by hydration, and its tensile strength is weakened as the number of water molecules increases. researchgate.net

MD simulations are crucial for understanding how this compound interacts with complex materials like polymers and solid surfaces. Such insights are vital for applications in areas like membrane separation and semiconductor manufacturing. acs.orgosf.io

One study simulated the interaction of aqueous IPA solutions with polypropylene (B1209903) (PP) surfaces. acs.orgresearchgate.net On a nascent, hydrophobic PP surface, dispersive forces dominate, leading to the selective adsorption of IPA, which repels water from the interface. acs.orgresearchgate.net In contrast, on hydrophilized PP surfaces, electrostatic interactions between water and the surface become stronger, causing water to be attracted to the surface, forming hydration layers. acs.orgresearchgate.net

Another simulation investigated the interaction of short polymethylmethacrylate (PMMA) chains with IPA and methyl isobutyl ketone (MIBK), common components in electron beam lithography development. aip.org The results showed that PMMA fragments have a stronger attractive interaction with MIBK than with IPA, and their diffusivity is significantly higher in MIBK. aip.org MD simulations have also been used to model the interaction of IPA on hydroxyl-terminated SiO₂ surfaces, revealing that IPA molecules form a strongly adsorbed layer through hydrogen bonds with the surface. osf.io

Table 3: Simulated Diffusivity of PMMA Fragments This table is interactive. Click on the headers to sort.

Solvent PMMA Fragment Size (monomers) Diffusivity (Relative to IPA) Key Interaction
This compound (IPA) 1-10 100% Weaker Affinity
Methyl Isobutyl Ketone (MIBK) 1-10 160-260% Stronger Affinity

Intermolecular Interactions and Solvent Effects of this compound

Thermodynamic Modeling and Process Simulation for this compound Systems

Thermodynamic modeling and process simulation are essential for designing and optimizing industrial processes involving this compound, such as its production and purification. A significant challenge in IPA purification is its formation of an azeotrope with water, which cannot be separated by conventional distillation. doaj.org

Process simulators like Aspen Plus are used to model separation techniques such as extractive distillation. doaj.org These simulations rely on thermodynamic models, like the Non-Random Two-Liquid (NRTL) or UNIQUAC models, to accurately predict the vapor-liquid equilibrium (VLE) of the mixtures. researchgate.netacs.org By introducing an entrainer or solvent, such as glycerol (B35011) or dimethyl sulfoxide (B87167) (DMSO), the azeotrope can be broken, allowing for the production of high-purity IPA. acs.org

Simulations are used to perform sensitivity analyses to determine the optimal process conditions, including the number of theoretical stages, feed locations, and reflux ratio, to maximize product purity while minimizing energy consumption. scribd.com For example, one simulation of extractive distillation using glycerol as an entrainer determined that a column with 25 theoretical stages, specific feed locations, and a reflux ratio of 0.5 could produce this compound with a purity of 99.27%.

Table 4: Example of Optimized Extractive Distillation Simulation for IPA-Water Separation This table is interactive. Click on the headers to sort.

Parameter Optimal Value Outcome Reference
Entrainer Glycerol Breaks water-IPA azeotrope doaj.org
Theoretical Stages 25 Sufficient separation efficiency
Binary Feed Stage 20 Optimal feed location for IPA/water mixture
Entrainer Feed Stage 2 Optimal feed location for glycerol
Reflux Ratio 0.5 Balances purity and energy consumption
Resulting IPA Purity 99.27% High-purity product achieved

Phase Equilibria and Azeotropic Data Modeling

The accurate representation of phase equilibria is fundamental to the design of separation processes, particularly for systems like this compound and water that form azeotropes. Computational models are crucial for predicting and correlating vapor-liquid equilibrium (VLE), liquid-liquid equilibrium (LLE), and vapor-liquid-liquid equilibrium (VLLE) data, which govern the feasibility and efficiency of distillation and extraction processes.

The this compound-water system exhibits strong non-ideal behavior, forming a minimum boiling azeotrope, which makes its separation by conventional distillation challenging. polimi.itacs.org Numerous studies have focused on experimentally measuring and computationally modeling the VLE data for this binary system at various pressures. polimi.itacs.orgscribd.com Thermodynamic models such as the Non-Random Two-Liquid (NRTL), Universal Quasichemical (UNIQUAC), and Wilson models are widely used to correlate experimental VLE data. researchgate.netacs.orgscielo.br These models use binary interaction parameters regressed from experimental data to predict the phase behavior over a range of conditions. researchgate.netacs.org

For instance, experimental isobaric VLE data for the isopropanol-water system have been collected at pressures ranging from 1.5 to 3 bar, as this information is vital for thermodynamic modeling using methods like NRTL. polimi.itacs.org The data confirmed the presence of a minimum boiling azeotrope at all analyzed pressures. polimi.itacs.org The reliability of these models is often checked for thermodynamic consistency using tests like the van Ness test. researchgate.netscielo.br

The table below presents experimental azeotropic data for the this compound-Water system at different pressures.

Interactive Data Table: Azeotropic Data for this compound-Water System

Pressure (kPa) Temperature (°C) Mole Fraction this compound
101.3 80.4 0.68
412 - -

Data sourced from various experimental studies. acs.org

To overcome the azeotrope, extractive distillation or liquid-liquid extraction is often employed, introducing a third component (an entrainer or solvent) to alter the relative volatilities of IPA and water. ijert.org Computational modeling is essential for selecting suitable entrainers and designing the extraction process. LLE data for ternary systems containing IPA, water, and various entrainers like benzene (B151609), cyclohexane (B81311), hexane, and ionic liquids have been experimentally determined and correlated using thermodynamic models like NRTL and UNIQUAC. researchgate.netacs.orgacs.org These models help in calculating the distribution coefficient and selectivity, which are key parameters for evaluating the effectiveness of a solvent. researchgate.net

For example, studies have investigated the use of entrainers such as dimethyl sulfoxide (DMSO), glycerol, and various ionic liquids to break the IPA-water azeotrope. acs.orgresearchgate.net The NRTL and UNIQUAC models have shown good correlation with experimental LLE data for these ternary systems, providing the necessary parameters for process simulation. acs.org

The following table provides a summary of thermodynamic models used for correlating phase equilibria data for IPA systems.

Interactive Data Table: Thermodynamic Models for this compound Systems

Thermodynamic Model Application Systems
NRTL VLE, LLE, VLLE Correlation IPA-Water, IPA-Water-Entrainer, IPA-Ester
UNIQUAC VLE, LLE Correlation IPA-Water, IPA-Water-Entrainer, IPA-Ester
Wilson VLE Correlation IPA-Water, IPA-Ester
PSRK VLE Representation IPA-Water
UNIFAC LLE Prediction IPA-Water-Entrainer

Information compiled from multiple research articles. acs.orgacs.orgscielo.brresearchgate.netscielo.brpnrjournal.com

Predictive Models for Reaction Pathways and Process Optimization

Computational models are powerful tools for investigating the intricate details of chemical reactions involved in this compound synthesis. These models can predict reaction pathways, determine kinetic parameters, and identify optimal operating conditions, thereby guiding the development of more efficient catalytic processes.

The synthesis of IPA can be achieved through different routes, including the direct hydration of propene and the hydrogenation of acetone (B3395972). chemengproj.irspiedigitallibrary.org Theoretical studies, often employing Density Functional Theory (DFT), help elucidate the reaction mechanisms on catalyst surfaces. For instance, studies have explored the reaction pathways of isopropanol (B130326) on various model surfaces like molybdenum nitride (Mo2N) modified with iron (Fe) or platinum (Pt). nsf.gov These calculations can predict the selectivity towards different products, such as propylene (B89431) (dehydration) and acetone (dehydrogenation). nsf.gov

Experimental and theoretical studies on the reactions of methyl perfluoroalkyl ethers with this compound have used computational methods to investigate different reaction pathways and formulate probable reaction mechanisms. udayton.edu Similarly, kinetic models have been developed for the oxidation of IPA using advanced oxidation processes, incorporating mass transfer and reaction kinetics to predict the degradation of IPA and the formation of byproducts like acetone. acs.org

Predictive models are crucial for understanding how different catalysts and reactor configurations affect the production of this compound. For the direct hydration of propene, kinetic models describe the reaction over solid acid catalysts, such as ion exchange resins. sci-hub.se These models often consider the reaction to be first-order in propene and water for the forward reaction and first-order in IPA for the reverse reaction. sci-hub.se The activation energy for the forward reaction has been determined experimentally and used in these models. sci-hub.se

In the acetone hydrogenation route, kinetic models describe the gas-solid phase reaction, with rate expressions that are a function of the partial pressures of the reactants. spiedigitallibrary.org These models are essential for designing reactors, such as the packed-bed tubular reactors often used for this process. drpress.org By simulating the reaction kinetics, researchers can optimize reactor design and operating conditions to maximize conversion and selectivity. spiedigitallibrary.orgdrpress.org

The following table summarizes key kinetic parameters for IPA synthesis reactions found in the literature.

Interactive Data Table: Kinetic Parameters for this compound Synthesis

Reaction Catalyst Activation Energy (kJ/mol) Reaction Order
Propene Hydration Ion Exchange Resin 115.3 First order in propene and water (forward)
Acetone Hydrogenation Not Specified Not Specified Dependent on partial pressures of acetone and hydrogen

Data derived from kinetic modeling studies. spiedigitallibrary.orgsci-hub.se

Simulation of this compound Production and Separation Processes

Process simulation software, such as Aspen Plus and Aspen HYSYS, plays a pivotal role in the design, optimization, and analysis of entire this compound production plants. chemengproj.irspiedigitallibrary.orgrjees.com These tools integrate thermodynamic models, reaction kinetics, and equipment models to create a comprehensive virtual representation of the process.

Simulations are used to model various production routes for IPA, including the direct and indirect hydration of propene and the hydrogenation of acetone. chemengproj.irspiedigitallibrary.orgchemengproj.ir For the direct hydration of propene, simulators can model the entire process, from the reaction section to the complex distillation train required to separate the IPA-water azeotrope. chemengproj.ir In the acetone hydrogenation process, simulations help in designing the reactor, separation units, and heat exchanger networks to improve energy efficiency and reduce costs. drpress.orgspiedigitallibrary.org

A novel method for producing high-purity IPA involves a reactive distillation column where a transesterification reaction occurs between isopropyl acetate (B1210297) and methanol (B129727). chemengproj.ir This process has been simulated using Aspen Plus to demonstrate its feasibility and high reaction conversion (approximately 99%). chemengproj.ir

A significant focus of simulation studies is the optimization of the separation section, particularly the energy-intensive distillation steps required to break the IPA-water azeotrope. sphinxsai.comuad.ac.id Techniques such as extractive distillation, pressure-swing distillation, and hybrid processes combining distillation with pervaporation are modeled to find the most economically viable and energy-efficient solutions. sphinxsai.comjst.go.jp

For example, simulations of extractive distillation using entrainers like glycerol or dimethyl sulfoxide (DMSO) help determine the optimal number of stages, feed locations, and reflux ratio to achieve high IPA purity with minimal energy consumption. Studies have shown that optimizing these parameters can lead to significant reductions in manufacturing costs. researchgate.net Furthermore, heat integration strategies, where hot process streams are used to heat colder streams, are extensively analyzed through simulation to minimize external utility requirements. spiedigitallibrary.orgjst.go.jp For instance, a hybrid membrane separation-distillation process with heat integration was shown to reduce reboiler duty by 48% compared to a process without heat integration. jst.go.jp

The table below showcases different simulated processes for IPA production and purification.

Interactive Data Table: Simulated this compound Processes

Process Simulation Software Key Findings/Objective
Acetone Hydrogenation Aspen Plus Energy consumption reduction of 36.73% through process optimization. spiedigitallibrary.org
Propene Hydration Aspen Plus Simulation of direct hydration to produce propanol. chemengproj.ir
Reactive Distillation (Transesterification) Aspen Plus Achieved ~99% reaction conversion for high-purity IPA. chemengproj.ir
Extractive Distillation (Glycerol) Aspen Plus Optimized column design to produce 99.27% pure IPA.
Hybrid Distillation-Pervaporation Chemcad/Visual Basic Demonstrated energy savings compared to conventional azeotropic distillation. sphinxsai.com
Dehydrogenation to Acetone Aspen HYSYS Achieved 98% reactor conversion; feasibility study. rjees.com

Data compiled from various process simulation studies.

Future Directions and Emerging Research Avenues for Isopropyl Alcohol

Innovations in Sustainable and Bio-based Isopropyl Alcohol Production

The global push towards a circular economy and reduced carbon emissions has catalyzed intensive research into sustainable production routes for commodity chemicals, including this compound. The focus is on moving away from traditional propylene (B89431) hydration to processes that utilize renewable feedstocks and greener energy sources.

Recent research highlights significant progress in the metabolic engineering of microorganisms to create efficient biocatalysts for IPA production. Scientists have successfully engineered strains of Escherichia coli by creating synthetic pathways that convert glucose into isopropanol (B130326). ecolink.com By combining genes from various microbes like Clostridium acetobutylicum and Clostridium beijerinckii, researchers have achieved impressive production titers, in some cases exceeding those of native producing organisms. ecolink.comelveflow.com One engineered E. coli strain demonstrated a production yield of 43.5% (mol/mol) from glucose. ecolink.com Further enhancements using techniques like gas stripping to recover the product have pushed production to 143 g/L in fed-batch fermentation. 3djunkie.co.uk

Beyond E. coli, other microorganisms are being explored. Engineered Corynebacterium glutamicum has been shown to effectively synthesize IPA from agricultural waste, such as rice straw, by utilizing both glucose and xylose. msr-fsr.com Researchers have also turned to the oleaginous yeast Yarrowia lipolytica, engineering it to convert crude glycerol (B35011), a cheap byproduct of biodiesel production, into isopropanol, achieving a titer of 1.60 g/L. researchgate.net Another frontier is the use of acetogenic bacteria, such as Clostridium, which can ferment syngas or carbon dioxide (CO2) to produce IPA. formlabs.com This pathway is particularly promising as it offers a method to valorize waste CO2, directly converting a greenhouse gas into a valuable chemical. formlabs.comtandfonline.com

In parallel with biotechnological routes, chemical catalytic conversion of biomass is a burgeoning field. Studies have demonstrated the use of molybdenum-based catalysts to convert biomass-derived polyols like glycerol into other chemicals, a process where IPA itself can serve as both a solvent and a reductant. marketreportsworld.comnih.gov On the industrial front, companies are investing heavily in green IPA. For instance, Cepsa is constructing a plant in Spain, expected to be operational by 2025, that will produce IPA using renewable or circular raw materials and will be powered by green hydrogen, making it the first of its kind. vacuumprocessingsystems.comlcycic.com

Table 1: Comparison of Selected Bio-based this compound Production Methods This table is interactive. Click on headers to sort.

Feedstock Microorganism/Process Key Innovation Reported Production/Yield Citation
Glucose Engineered Escherichia coli Synthetic pathway using genes from Clostridium species. 81.6 mM; 43.5% molar yield. ecolink.com
Glucose Engineered Escherichia coli with gas stripping Fed-batch fermentation with in-situ product recovery. 143 g/L. 3djunkie.co.uk
Waste Rice Straw Engineered Corynebacterium glutamicum Engineered to co-utilize glucose and xylose efficiently. 4.91 g/L. msr-fsr.com
Crude Glycerol Engineered Yarrowia lipolytica Utilized yeast's natural fatty acid synthesis pathway. 1.60 g/L. researchgate.net
CO2 / Syngas Clostridium species Fermentation of waste gases. Project aims for g/L titer levels. formlabs.com
Renewable/Circular Raw Materials Chemical Catalysis Use of green hydrogen for energy. Plant capacity of 80,000 tons/year. lcycic.com

Novel Applications of this compound in Advanced Materials and Nanoscience

This compound's role is expanding beyond a simple solvent into a crucial component in the fabrication of advanced materials and nanostructures. Its specific physical properties—volatility, surface tension, and its capacity to act as a reducing agent—are being leveraged to control chemical reactions at the nanoscale.

In the realm of two-dimensional materials, IPA is integral to both the synthesis and processing of graphene. It can be used as a carbon precursor in chemical vapor deposition (CVD) to grow high-quality graphene films on catalyst surfaces like nickel foil. 3dnatives.com Furthermore, IPA has been identified as a highly effective "green solvent" for the liquid-phase exfoliation of graphite (B72142) into graphene sheets, with an efficiency comparable to harsher, more traditional solvents. merkel.co.ilbeilstein-journals.org Studies on graphene oxide membranes have revealed fascinating solvent-dependent behavior, where IPA permeability can be significantly higher than water in "dry" membranes, a finding critical for nanofiltration applications. tandfonline.commdpi.com

The synthesis of quantum dots (QDs), which are semiconductor nanocrystals with applications in displays and solar cells, also benefits from the use of IPA. It serves as a reaction solvent in the solvothermal synthesis of carbon quantum dots (CQDs) and cadmium sulfide (B99878) (CdS) QDs. formlabs.comvacuumprocessingsystems.comdatavagyanik.com The choice of solvent, including IPA, has been shown to directly influence the resulting particle size and photoluminescent properties of the QDs. msr-fsr.comvacuumprocessingsystems.com For instance, in the synthesis of CdS nanoparticles, using pure IPA as the solvent resulted in smaller particle sizes (2.2 nm) compared to alcohol-water mixtures. msr-fsr.com

IPA is also a key player in sol-gel processes, a versatile method for creating solid materials from small molecules. It is used as a solvent in the synthesis of mixed oxides like alumina-zirconia powders and in the creation of advanced porous materials such as carbon spherogels. nih.govlcycic.com In these processes, IPA helps to control the hydrolysis and condensation reactions, influencing the final material's porosity and surface area. lcycic.comnih.gov Its role extends to the dispersion of nanoparticles, where it has been shown to improve the distribution of bimodal silver nanoparticles within a polyaniline thin film, enhancing the nanocomposite's electrical properties. marketresearchintellect.com

Interdisciplinary Research Integrating this compound in Emerging Technologies

This compound is becoming an enabling chemical in several rapidly advancing, interdisciplinary fields where chemistry, engineering, and materials science intersect.

One of the most critical areas is in the semiconductor industry . As electronic components shrink to the nanometer scale, the need for extreme purity and cleanliness during fabrication becomes paramount. datavagyanik.com High-purity, electronic-grade IPA is an indispensable cleaning agent for silicon wafers, tools, and cleanroom environments. lcycic.comd-nb.info It effectively removes organic residues, watermarks, and microscopic particles that could otherwise cause fatal defects in a chip. msr-fsr.comd-nb.info Its use is crucial in advanced processes like photolithography and etching, and it is a key component in Marangoni drying, a technique that dries wafers without leaving residues. msr-fsr.comd-nb.info

In additive manufacturing (3D printing) , particularly for resin-based technologies like stereolithography (SLA) and digital light processing (DLP), IPA is the industry standard for post-processing. formlabs.com3dnatives.com It is used to wash uncured liquid resin from the surface of printed parts, build plates, and vats. 3djunkie.co.uk3dnatives.com This cleaning step is essential for achieving the final part's desired surface finish and dimensional accuracy. 3dnatives.com Its rapid evaporation and effectiveness in dissolving resins make it superior to many other solvents. ecolink.comvacuumprocessingsystems.com

The field of microfluidics , which involves the manipulation of fluids in "lab-on-a-chip" devices, also relies on IPA. Certain polymers used to fabricate microfluidic chips, such as Cyclic Olefin Copolymer (COC), show good chemical resistance to IPA, allowing its use as a solvent within the device. elveflow.com Research has also demonstrated IPA's use in the fabrication process of paper-based microfluidic devices and in novel on-chip cell cryopreservation techniques, where it is used in the freezing solution to enable long-term storage of cells directly on the chip. nih.govmarketresearchintellect.com

Finally, emerging energy technologies are finding new roles for IPA. Research into direct alcohol fuel cells (DAFCs) has identified isopropanol as a promising fuel. beilstein-journals.orgmpg.de Direct isopropanol fuel cells (DIFCs) have the potential for high energy density and can operate in alkaline conditions, which allows for the use of less expensive, non-platinum group metal catalysts. researchgate.net A mixture of methanol (B129727) and isopropanol has even been proposed as a fuel to achieve higher oxidation current densities than single alcohols. beilstein-journals.org

Q & A

Basic Research Questions

Q. How can the empirical formula of isopropyl alcohol be determined experimentally using combustion analysis?

  • Methodological Answer : Combustion analysis involves burning a known mass of this compound and measuring the resulting CO₂ and H₂O. The moles of carbon and hydrogen are calculated from the masses of CO₂ and H₂O, respectively. Oxygen content is derived by subtracting the masses of C and H from the original sample. Stoichiometric calculations (e.g., mole ratios) yield the empirical formula. For example, combustion of 0.255 g this compound producing 0.561 g CO₂ and 0.306 g H₂O would yield the empirical formula C₃H₈O .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE such as nitrile or butyl gloves, Tychem® suits, and eye protection to prevent skin/eye contact. Ensure ventilation to avoid inhalation of vapors, which can cause dizziness or respiratory irritation. Store away from ignition sources (flash point: 12°C) and use CO₂ or alcohol foam extinguishers for fires. Regularly monitor peroxide formation using potassium iodide/starch tests for aged samples .

Q. How does this compound interact with biological systems during DNA extraction or specimen preservation?

  • Methodological Answer : this compound precipitates nucleic acids by reducing solubility in aqueous solutions (via dehydration and charge shielding). For DNA extraction, a 1:1 volume ratio of sample to this compound is typical. In specimen preservation, concentrations >70% denature proteins and inhibit microbial growth. Note that prolonged exposure may dehydrate tissues, requiring optimization of alcohol-water ratios .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize permeabilization of yeast cells using this compound?

  • Methodological Answer : RSM with a Central Composite Rotatable Design (CCRD) evaluates variables like temperature (X₁), alcohol concentration (X₂), and time (X₃). Catalase activity (dependent variable) is modeled via non-linear parabolic relationships. For example, optimal catalase release (0.85 U/mL) was achieved at 30°C, 15% this compound, and 25 minutes. Statistical validation (R² > 0.95) ensures reproducibility .

Q. What kinetic and thermodynamic parameters govern the esterification of palmitic acid with this compound?

  • Methodological Answer : Using p-toluenesulfonic acid (p-TSA) as a catalyst, a Box-Behnken design optimizes variables (catalyst load, molar ratio, temperature). Second-order kinetics reveal rate constants (e.g., 1.96×10⁵ L mol⁻¹ h⁻¹) and activation energy (45.21 kJ/mol). Equilibrium constants increase with temperature, validated via pervaporation reactor simulations .

Q. How does metabolic conversion of acetone to this compound differ in diabetic versus non-diabetic models?

  • Methodological Answer : In diabetic rats, acetone administration results in biphasic this compound blood levels (peaking at 120–180 minutes), contrasting with monophasic curves in normal rats. Gas chromatography quantifies metabolite concentrations. Chronic exposure studies show no enhanced conversion despite sustained acetone levels, suggesting enzyme saturation .

Q. What analytical methods validate the purity of USP-grade this compound for pharmaceutical applications?

  • Methodological Answer : USP monographs specify gas chromatography (GC) with flame ionization detection. Peak area ratios (this compound vs. impurities) determine purity. For example, ≥99.5% purity requires the this compound peak area to exceed 99.5% of total peak areas. Residual solvents (e.g., acetone) are quantified via headspace GC .

Contradictions and Mitigation Strategies

Q. Conflicting evidence on carcinogenicity in this compound manufacturing: How should researchers address this?

  • Methodological Answer : While occupational studies link nasal sinus cancer to the strong acid process (sulfuric acid-mediated synthesis), this compound itself is not classified as a carcinogen. Researchers should differentiate between exposure to raw intermediates (e.g., isopropyl hydrogen sulfate) and purified alcohol. Use NIOSH guidelines (e.g., #76-142) to control workplace exposures .

Q. Discrepancies in acute toxicity thresholds: How to design exposure studies?

  • Methodological Answer : Dose-response studies in animal models (e.g., EC₅₀ for eye irritation) show variability due to solvent purity and species-specific metabolism. Standardize protocols using OECD Test Guidelines 430 (skin corrosion) and 403 (inhalation toxicity). Include positive controls (e.g., ethanol) and account for batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.